(4-Methoxybenzyl)(2-methoxyethyl)amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N-[(4-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-8-7-12-9-10-3-5-11(14-2)6-4-10/h3-6,12H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJAXYUATYDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391061 | |
| Record name | 2-methoxy-N-(4-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103464-79-5 | |
| Record name | 2-methoxy-N-(4-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxyethyl)[(4-methoxyphenyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxybenzyl)(2-methoxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of (4-Methoxybenzyl)(2-methoxyethyl)amine and its hydrochloride salt. Due to the limited availability of published data for this specific compound, this guide also includes predicted properties and detailed, plausible experimental protocols for its synthesis, based on established chemical principles. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
This compound, also known as N-(4-methoxybenzyl)-2-methoxyethanamine, is a secondary amine featuring a 4-methoxybenzyl group and a 2-methoxyethyl group attached to the nitrogen atom. The hydrochloride salt of this compound is cataloged under CAS number 1052593-01-7.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Amine) | This compound hydrochloride | Source/Method |
| Molecular Formula | C₁₁H₁₇NO₂ | C₁₁H₁₈ClNO₂ | Calculated |
| Molecular Weight | 195.26 g/mol | 231.72 g/mol | Calculated |
| CAS Number | Not available | 1052593-01-7 | Chemical Supplier |
| Appearance | Predicted: Colorless to pale yellow liquid | Predicted: White to off-white solid | General knowledge of similar compounds |
| Melting Point | Data not available | Data not available | - |
| Boiling Point | Data not available | Data not available | - |
| Density | Data not available | Data not available | - |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane). Predicted to have low solubility in water. | Predicted: Soluble in water and polar protic solvents. | General knowledge of similar compounds |
| pKa (of the conjugate acid) | Predicted: ~9-10 | - | General knowledge of secondary amines |
Note: Many of the physicochemical properties for the free amine have not been experimentally determined and are therefore predicted based on the properties of structurally similar compounds.
Experimental Protocols
The synthesis of this compound can be achieved through several established methods for the formation of secondary amines. Below are two detailed, plausible experimental protocols.
Synthesis via Reductive Amination
This protocol involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent.
Materials:
-
4-methoxybenzaldehyde
-
2-methoxyethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in dichloromethane (or 1,2-dichloroethane) is added 2-methoxyethylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Synthesis via N-Alkylation
This protocol involves the direct alkylation of 4-methoxybenzylamine with a 2-methoxyethyl halide.
Materials:
-
4-methoxybenzylamine
-
2-bromo- or 2-chloro-1-methoxyethane
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
To a solution of 4-methoxybenzylamine (1.0 eq) in acetonitrile or DMF is added potassium carbonate (2.0 eq) and 2-bromo-1-methoxyethane (1.2 eq).
-
The reaction mixture is heated to reflux and stirred until TLC analysis indicates the complete consumption of the starting amine.
-
After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel will yield the desired secondary amine.
Spectroscopic Data
As of the date of this guide, no specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Researchers who synthesize this compound are encouraged to perform these analyses to characterize it fully.
Potential Biological Activity and Signaling Pathways
While there is no direct biological data for this compound, the broader class of substituted benzylamines has been investigated for a range of biological activities. These include potential applications as antimycotic agents, enzyme inhibitors, and modulators of central nervous system targets. The structural motifs present in the target compound—a substituted benzylamine—are found in various pharmacologically active molecules.
Based on the activities of structurally related compounds, a hypothetical signaling pathway that could be modulated by a molecule of this class is presented below. This is purely speculative and would require experimental validation.
(4-Methoxybenzyl)(2-methoxyethyl)amine CAS number and nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (4-Methoxybenzyl)(2-methoxyethyl)amine, including its chemical identifiers, nomenclature, and a detailed look at its synthesis and properties. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Chemical Identification and Nomenclature
This compound is a secondary amine featuring a 4-methoxybenzyl group and a 2-methoxyethyl group attached to a central nitrogen atom.
CAS Numbers
The Chemical Abstracts Service (CAS) has assigned the following numbers to this compound:
| Form | CAS Number |
| Free Base | 103464-79-5 |
| Hydrochloride Salt | 1052593-01-7[1] |
Note: Several other CAS numbers for the free base are listed in public databases, including 107-225-4, 806-824-4, and 1158198-49-2.
Nomenclature
The systematic and common names for this compound are provided below:
| Type | Name |
| IUPAC Name | 2-methoxy-N-[(4-methoxyphenyl)methyl]ethanamine |
| Common Name | This compound |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| LogP | 1.46 (for hydrochloride)[1] |
| Rotatable Bonds | 6 (for hydrochloride)[1] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and widely applicable method for the synthesis of secondary amines is through reductive amination . This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine.
Proposed Synthetic Pathway: Reductive Amination
A plausible synthetic route to obtain this compound is the reductive amination of 4-methoxybenzaldehyde with 2-methoxyethylamine.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via reductive amination.
General Experimental Protocol for Reductive Amination
The following is a generalized protocol based on the synthesis of similar secondary amines. Optimization of reaction conditions, including solvent, temperature, and reducing agent, would be necessary to achieve a high yield of the target compound.
Materials:
-
4-methoxybenzaldehyde
-
2-methoxyethylamine
-
A suitable reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride)
-
An appropriate solvent (e.g., methanol, dichloromethane, 1,2-dichloroethane)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Imine Formation: Dissolve 4-methoxybenzaldehyde and a slight molar excess of 2-methoxyethylamine in the chosen solvent. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature.
-
Reduction: Once the imine formation is complete (which can be monitored by techniques such as TLC or GC-MS), the reducing agent is added portion-wise to the reaction mixture. The temperature should be controlled, as the reduction can be exothermic.
-
Work-up: After the reduction is complete, the reaction is quenched, typically by the addition of water or a dilute acid. The product is then extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure this compound.
Experimental Data
Specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers synthesizing this compound would need to perform these analyses for full characterization.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the specific biological activity or any involvement in signaling pathways of this compound. Further research is required to elucidate any potential pharmacological or biological roles of this compound.
Conclusion
References
Technical Guide: Spectral Analysis of (4-Methoxybenzyl)(2-methoxyethyl)amine
Disclaimer: Publicly available, experimentally verified spectral data (NMR, IR, MS) for the specific compound (4-Methoxybenzyl)(2-methoxyethyl)amine is limited. This guide provides a detailed overview of the expected spectral characteristics based on the analysis of structurally similar compounds and established spectroscopic principles. It also outlines a plausible synthetic route and corresponding analytical protocols.
Introduction
This compound is a secondary amine containing both an aromatic methoxybenzyl group and an aliphatic methoxyethyl group. Its structure suggests potential applications in medicinal chemistry and materials science, making the characterization of its spectral properties crucial for identification and quality control. This document serves as a technical resource for researchers, outlining the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed hypothetical protocols for their acquisition.
Synthesis and Analytical Workflow
A common and efficient method for the synthesis of this compound is the reductive amination of 4-methoxybenzaldehyde with 2-methoxyethylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the target secondary amine.
A logical workflow for the synthesis and subsequent characterization is presented below.
Expected Spectral Data
The following tables summarize the anticipated spectral data for the target compound. These predictions are derived from the known spectral data of its precursors, 4-methoxybenzylamine, and general principles of spectroscopy for secondary amines.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 | d | 2H | Aromatic C-H (ortho to CH₂) |
| ~ 6.88 | d | 2H | Aromatic C-H (ortho to OCH₃) |
| ~ 3.80 | s | 3H | Ar-OCH₃ |
| ~ 3.75 | s | 2H | Ar-CH₂ -N |
| ~ 3.55 | t | 2H | N-CH₂-CH₂ -O |
| ~ 3.35 | s | 3H | O-CH₃ |
| ~ 2.80 | t | 2H | N-CH₂ -CH₂-O |
| Variable (~1.5-2.5) | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 159.0 | Aromatic C -OCH₃ |
| ~ 132.0 | Aromatic C -CH₂ |
| ~ 129.5 | Aromatic C -H (ortho to CH₂) |
| ~ 114.0 | Aromatic C -H (ortho to OCH₃) |
| ~ 71.0 | N-CH₂-CH₂ -O |
| ~ 58.5 | O-CH₃ |
| ~ 55.3 | Ar-OCH₃ |
| ~ 53.0 | Ar-CH₂ -N |
| ~ 49.0 | N-CH₂ -CH₂-O |
As a secondary amine, the IR spectrum is expected to show a characteristic N-H stretching vibration.[1][3][4]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350-3310 | Weak-Medium | N-H Stretch |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2950-2850 | Strong | Aliphatic C-H Stretch |
| ~ 1610, 1510 | Strong | Aromatic C=C Bending |
| ~ 1250 | Strong | Aryl-O Stretch (asymmetric) |
| ~ 1180-1020 | Strong | C-N Stretch & C-O Stretch |
| ~ 830 | Strong | para-disubstituted C-H Bend (out-of-plane) |
The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight (C₁₁H₁₇NO₂ = 195.26 g/mol ). The nitrogen rule predicts an odd-numbered molecular ion peak.[1][5] Alpha-cleavage is the most likely fragmentation pathway.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment Ion | Comments |
| 195 | [C₁₁H₁₇NO₂]⁺• | Molecular Ion (M⁺•) |
| 121 | [C₈H₉O]⁺ | Loss of •CH₂(NH)CH₂CH₂OCH₃ (alpha-cleavage) |
| 136 | [C₈H₁₀NO]⁺ | McLafferty-type rearrangement or other cleavage |
| 74 | [C₄H₈NO]⁺ | Loss of •CH₂(C₆H₄OCH₃) (alpha-cleavage) |
Experimental Protocols (Hypothetical)
-
Instrumentation : Bruker Avance 400 MHz spectrometer.
-
Sample Preparation : Approximately 10-20 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : A standard proton experiment is run at 298 K. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and acquisition of 16 scans.
-
¹³C NMR Acquisition : A proton-decoupled carbon experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and acquisition of 1024 scans.
-
Data Processing : The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
-
Instrumentation : PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.
-
Sample Preparation : A small drop of the neat liquid sample (or a thin film if solid) is placed directly onto the diamond crystal of the UATR accessory.
-
Acquisition : The spectrum is recorded from 4000 to 650 cm⁻¹. A total of 16 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean crystal is recorded prior to sample analysis.
-
Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum.
-
Instrumentation : Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector (GC-MS).
-
Sample Preparation : The sample is diluted to approximately 100 µg/mL in dichloromethane.
-
GC Conditions :
-
Injector : Splitless mode at 250 °C.
-
Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Mass Range : Scan from m/z 40 to 450.
-
-
Data Processing : The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the target compound. The mass spectrum of this peak is extracted, and the fragmentation pattern is analyzed.
Interrelation of Spectroscopic Techniques
The combination of NMR, IR, and MS provides a comprehensive structural elucidation of the molecule. Each technique offers complementary information, leading to an unambiguous identification.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Potential applications of (4-Methoxybenzyl)(2-methoxyethyl)amine in medicinal chemistry
An In-Depth Technical Guide on the Potential Applications of (4-Methoxybenzyl)(2-methoxyethyl)amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a secondary amine that presents a unique scaffold for potential exploration in medicinal chemistry. Its structure, featuring a methoxy-substituted benzyl group and a flexible methoxyethyl chain, offers a combination of aromatic and aliphatic properties with hydrogen bonding capabilities. While this specific molecule is not extensively documented in current medicinal chemistry literature, an analysis of its constituent fragments and related compounds suggests its potential as a valuable starting point for the design of novel therapeutic agents. This whitepaper will provide a comprehensive overview of the potential applications of this compound, including its synthesis, physicochemical properties, and prospective roles in drug discovery, based on established principles of medicinal chemistry and data from analogous structures.
Physicochemical Properties and Structural Analogs
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the key computed properties of this compound and several of its structural analogs. The methoxy groups in these compounds can enhance solubility in polar solvents and influence receptor binding through hydrogen bonding.[1]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Key Structural Features |
| This compound | C₁₁H₁₇NO₂ | 195.26 | 1.3 | Methoxybenzyl and methoxyethyl groups |
| (4-Ethylbenzyl)(2-methoxyethyl)amine | C₁₂H₁₉NO | 193.28 | 1.9 | Ethylbenzyl group for increased lipophilicity[2] |
| (4-Methoxybenzyl)(4-methylbenzyl)amine | C₁₆H₁₉NO | 241.33 | 3.5 | Two substituted benzyl groups[3] |
| Benzyl-(4-methoxy-benzyl)-amine | C₁₅H₁₇NO | 227.3 | - | Unsubstituted benzyl and methoxybenzyl groups[4] |
| Bis(4-methoxybenzyl)amine | C₁₆H₁₉NO₂ | 257.32 | - | Two methoxybenzyl groups[5] |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs can be achieved through standard organic chemistry reactions, most notably reductive amination. This method is versatile and generally provides good yields.
General Protocol for Reductive Amination
This protocol describes the synthesis of this compound from 4-methoxybenzaldehyde and 2-methoxyethylamine.
Materials:
-
4-methoxybenzaldehyde
-
2-methoxyethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Imine Formation: Dissolve 4-methoxybenzaldehyde (1.0 eq) and 2-methoxyethylamine (1.0-1.2 eq) in an appropriate solvent like dichloroethane or methanol in a round-bottom flask. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the solution containing the imine, add a reducing agent such as sodium triacetoxyborohydride (1.2-1.5 eq) in portions. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
A similar procedure involving reductive amination has been used for the synthesis of bis-(4-methoxy-benzyl)-amine from 4-methoxybenzaldehyde and 4-methoxybenzylamine.[6]
Potential Medicinal Chemistry Applications
The structural motifs within this compound are found in a variety of biologically active compounds, suggesting several potential avenues for its application in drug discovery.
Scaffold for CNS-Active Agents
The N-benzylamine framework is a common feature in compounds targeting the central nervous system. For instance, analogs of N-benzylpiperidine have been extensively studied as ligands for dopamine (DAT) and serotonin (SERT) transporters.[7][8] The this compound scaffold could serve as a starting point for developing novel modulators of these transporters, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The methoxy group on the phenyl ring can be systematically varied to explore its impact on binding affinity and selectivity.
Antimicrobial and Anticancer Potential
Some benzylamine derivatives have shown potential as antimicrobial and anticancer agents.[1] The presence of methoxy groups can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes or interact with hydrophobic pockets in target proteins.[1] Further investigation into the antimicrobial and cytotoxic effects of this compound and its derivatives is warranted.
Role as a Pharmaceutical Intermediate
4-Methoxybenzylamine, a primary amine precursor to the target compound, is a crucial intermediate in the synthesis of various pharmaceuticals.[9][10] For example, it is used in the preparation of avanafil, a PDE-5 inhibitor for treating erectile dysfunction.[10] This highlights the industrial relevance of the 4-methoxybenzylamine scaffold and suggests that derivatives like this compound could also serve as valuable building blocks in organic synthesis.
Visualizing Experimental and Logical Workflows
Proposed Structure-Activity Relationship (SAR) Study
To explore the therapeutic potential of this compound, a systematic SAR study is proposed. The following diagram illustrates potential modifications to the lead compound to probe the chemical space and optimize for biological activity.
Caption: Proposed SAR study for this compound.
General Workflow for Biological Screening
The following diagram outlines a typical workflow for the biological evaluation of a new chemical entity like this compound and its analogs.
Caption: A general workflow for the biological screening of novel compounds.
Conclusion
While this compound is not yet an established player in medicinal chemistry, its structural components and the biological activities of related compounds suggest significant untapped potential. Its straightforward synthesis and the presence of modifiable functional groups make it an attractive scaffold for the development of new therapeutic agents, particularly in the areas of CNS disorders, infectious diseases, and oncology. The proposed SAR and screening workflows provide a roadmap for future research to unlock the full potential of this promising chemical entity. Further investigation into its biological properties is highly encouraged to validate its utility in drug discovery and development.
References
- 1. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]
- 2. (4-Ethylbenzyl)(2-methoxyethyl)amine | C12H19NO | CID 4030630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | C16H19NO | CID 742692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl-(4-methoxy-benzyl)-amine | 14429-02-8 | PAA42902 [biosynth.com]
- 5. Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]
- 10. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
Reactivity profile of the secondary amine in (4-Methoxybenzyl)(2-methoxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of the secondary amine, (4-Methoxybenzyl)(2-methoxyethyl)amine. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates its reactivity based on established principles of organic chemistry and documented reactions of structurally similar secondary amines. The synthesis of the title compound is proposed via reductive amination, a common and efficient method for preparing secondary amines. Key aspects of its reactivity, including nucleophilic substitution (alkylation and acylation), are discussed in detail. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing theoretical frameworks, detailed experimental protocols for analogous reactions, and a structured overview of the expected chemical behavior of this compound.
Introduction
Secondary amines are a pivotal functional group in a vast array of pharmaceuticals and biologically active molecules. The nitrogen atom's lone pair of electrons imparts nucleophilic and basic properties, making it a key site for molecular modification and interaction with biological targets. The compound this compound incorporates several structural features that influence its reactivity: a secondary amine core, a 4-methoxybenzyl group which can influence the electronic properties of the nitrogen, and a 2-methoxyethyl chain that can affect steric hindrance and solubility. The methoxy group, in particular, is a common substituent in many approved drugs, where it can modulate ligand-target binding, physicochemical properties, and metabolic stability[1]. Understanding the reactivity of this compound is crucial for its potential application as a scaffold or intermediate in the synthesis of novel therapeutic agents.
Synthesis of this compound
The most direct and widely employed method for the synthesis of secondary amines such as this compound is reductive amination. This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
Proposed Synthetic Pathway: Reductive Amination
The synthesis of this compound can be efficiently achieved through the reductive amination of 4-methoxybenzaldehyde with 2-methoxyethylamine.
References
(4-Methoxybenzyl)(2-methoxyethyl)amine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The para-methoxybenzyl (PMB) group is a cornerstone in the strategic protection of amines, alcohols, and other nucleophilic functional groups within the intricate landscape of multi-step organic synthesis.[1] Its unique cleavage conditions, particularly its lability to oxidative deprotection, offer a distinct advantage in complex synthetic routes where orthogonal protecting group strategies are paramount.[1] This technical guide delves into the synthesis, properties, and potential applications of (4-Methoxybenzyl)(2-methoxyethyl)amine, a secondary amine that incorporates the advantageous PMB protecting group and a flexible 2-methoxyethyl chain, rendering it a promising building block for the construction of novel molecular architectures, particularly in the realm of pharmaceutical and medicinal chemistry.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented, its physicochemical properties can be reliably estimated based on structurally related compounds. These estimated values provide a useful foundation for its application in synthesis, including the selection of appropriate solvent systems and reaction conditions.
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₁₁H₁₇NO₂ | - |
| Molecular Weight | 195.26 g/mol | - |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Based on similar substituted benzylamines. |
| Density | ~1.03 g/cm³ | Based on similar substituted benzylamines. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol). | General solubility of PMB-protected amines. |
| pKa (of the conjugate acid) | ~8.5 - 9.5 | Typical range for secondary amines. |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through two primary and reliable synthetic strategies: reductive amination and direct alkylation.
Reductive Amination of 4-Methoxybenzaldehyde with 2-Methoxyethylamine
Reductive amination is a widely employed and highly effective method for the formation of carbon-nitrogen bonds.[2] This approach involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2] For the synthesis of the title compound, 4-methoxybenzaldehyde would be reacted with 2-methoxyethylamine, followed by reduction with a suitable reducing agent.
Proposed Experimental Protocol:
To a solution of 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, 2-methoxyethylamine (1.1 eq) is added. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. Subsequently, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
N-Alkylation of 4-Methoxybenzylamine
A more direct approach involves the alkylation of the primary amine, 4-methoxybenzylamine, with a suitable 2-methoxyethyl halide, such as 2-methoxyethyl bromide or chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Proposed Experimental Protocol:
To a solution of 4-methoxybenzylamine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) is added. The mixture is stirred, and 2-methoxyethyl bromide (1.2 eq) is added dropwise. The reaction mixture is then heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product can be purified by flash column chromatography to yield this compound.
Caption: Synthetic routes to this compound.
Utility as a Synthetic Building Block
This compound serves as a valuable secondary amine building block. The presence of the PMB group allows for its temporary protection of the amine functionality, which can be crucial in multi-step syntheses. The nitrogen atom can participate in a variety of chemical transformations, including but not limited to:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Further Alkylation: Reaction with other alkyl halides to generate tertiary amines.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Participation in reactions such as Buchwald-Hartwig amination to form more complex aryl or heteroaryl amines.
The 2-methoxyethyl substituent can also influence the properties of the final molecule, potentially improving solubility or providing an additional coordination site for metal catalysts.
Cleavage of the p-Methoxybenzyl (PMB) Protecting Group
A key feature of using this compound in synthesis is the ability to selectively remove the PMB group to unveil the secondary amine. The electron-donating methoxy group facilitates cleavage under milder conditions compared to an unsubstituted benzyl group.
Common Deprotection Methods:
| Reagent | Conditions | Comments |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, room temperature | A common and efficient oxidative cleavage method.[3] |
| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O, 0 °C to room temperature | Another effective oxidative deprotection reagent.[3] |
| Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂, room temperature | Acid-catalyzed cleavage.[3] |
| Hydrogenolysis (H₂/Pd-C) | H₂, Pd/C, various solvents | Reductive cleavage, though less common for PMB amines due to harsher conditions.[3] |
The choice of deprotection method will depend on the stability of other functional groups present in the molecule. The oxidative cleavage with DDQ or CAN is often preferred for its mildness and selectivity.
Caption: Deprotection of the PMB group from the target amine.
Applications in Drug Discovery and Development
While specific examples utilizing this compound are not prevalent in the literature, the structural motifs it contains are of significant interest in medicinal chemistry. The PMB-protected amine is a common feature in the synthesis of various biologically active compounds. For instance, the related bis(4-methoxy-benzyl)-amine is used in the synthesis of farnesyltransferase inhibitors, which are being investigated as potential anti-cancer agents, and in the preparation of antiviral compounds.[4]
The 2-methoxyethyl group is also a common substituent in drug candidates, often introduced to modulate pharmacokinetic properties such as solubility and metabolic stability. Therefore, this compound represents a readily accessible building block for the synthesis of new chemical entities with potential therapeutic applications. Its use allows for the late-stage introduction of a secondary amine, a common pharmacophore, after other sensitive transformations have been performed.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its straightforward preparation, combined with the well-established chemistry of the PMB protecting group, makes it an attractive tool for the construction of complex molecules. The ability to introduce a secondary amine with a flexible and potentially beneficial 2-methoxyethyl side chain offers significant opportunities for the design and synthesis of novel compounds in the fields of drug discovery and materials science. This guide provides a foundational understanding of its synthesis, properties, and potential applications, encouraging its exploration and utilization by the scientific community.
References
- 1. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 4. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
An In-depth Technical Guide to (4-Methoxybenzyl)(2-methoxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxybenzyl)(2-methoxyethyl)amine is a secondary amine that belongs to the broader class of substituted benzylamines. While not extensively documented in peer-reviewed literature as a compound with a rich history of discovery, its chemical structure suggests its likely role as a synthetic intermediate or a member of chemical libraries for screening purposes. This technical guide provides a comprehensive overview of its known properties, a detailed, plausible synthesis protocol based on established chemical reactions, and a discussion of its potential, though currently undocumented, biological significance by analogy to structurally related compounds.
Discovery and History
The specific discovery and historical development of this compound are not well-documented in publicly accessible scientific literature. Its existence is confirmed by its commercial availability and the assignment of CAS number 1052593-01-7 to its hydrochloride salt. It is probable that this compound was first synthesized as a chemical building block or as part of a larger library of compounds for biological screening programs, rather than being the focus of a dedicated discovery effort. The synthesis of such secondary amines is a routine process in medicinal and organic chemistry, often utilizing well-established methods like reductive amination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. These properties are essential for its handling, formulation, and potential application in various experimental settings.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1052593-01-7 | Chemical Supplier Data |
| Molecular Formula | C₁₁H₁₈ClNO₂ | Chemical Supplier Data |
| Molecular Weight | 231.72 g/mol | Chemical Supplier Data |
| Appearance | Solid | Chemical Supplier Data |
| Purity | Typically ≥95% | Chemical Supplier Data |
Experimental Protocols
The most direct and widely used method for the synthesis of N-substituted benzylamines is reductive amination. The following protocol describes a plausible and detailed method for the synthesis of this compound.
Synthesis of this compound via Reductive Amination
This two-step, one-pot procedure involves the formation of an imine intermediate from 4-methoxybenzaldehyde and 2-methoxyethylamine, followed by its in-situ reduction to the desired secondary amine.
Materials:
-
4-Methoxybenzaldehyde
-
2-Methoxyethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1 equivalent). Dissolve the aldehyde in an appropriate volume of anhydrous DCE or DCM.
-
Imine Formation: Add 2-methoxyethylamine (1 to 1.2 equivalents) to the stirred solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation. Allow the mixture to stir at room temperature for 1-2 hours.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.2 to 1.5 equivalents) portion-wise over 15-20 minutes. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
Formation of the Hydrochloride Salt
-
Dissolve the purified free base of this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.
Biological Activity and Signaling Pathways (Hypothetical)
As of the date of this document, there is no specific information in the peer-reviewed scientific literature detailing the biological activity or the mechanism of action of this compound. However, the N-benzylamine scaffold is present in a wide range of biologically active molecules. Structurally related compounds have been investigated for various pharmacological activities.
Disclaimer: The following signaling pathway diagram is a hypothetical representation based on the known activities of other substituted benzylamines and is intended for illustrative purposes only. It does not represent experimentally validated data for this compound.
Many N-benzylamine derivatives are known to interact with monoamine transporters or G-protein coupled receptors (GPCRs). For instance, some act as inhibitors of enzymes like monoamine oxidase (MAO) or as ligands for serotonin or dopamine receptors. A hypothetical mechanism of action could involve the binding of this compound to a specific receptor, thereby modulating downstream signaling cascades.
Experimental and Logical Workflows
The synthesis and characterization of this compound would typically follow a standard workflow in a research and development setting.
Conclusion
This compound is a readily synthesizable secondary amine. While its specific history and biological functions are not currently detailed in scientific literature, its structure is amenable to facile synthesis via reductive amination. The provided protocols and data serve as a valuable resource for researchers interested in synthesizing this compound for their own investigations. Future studies are warranted to explore the potential biological activities of this and related compounds to uncover any novel pharmacological properties.
Methodological & Application
Synthesis of (4-Methoxybenzyl)(2-methoxyethyl)amine via Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (4-Methoxybenzyl)(2-methoxyethyl)amine. This secondary amine is a valuable building block in medicinal chemistry and drug development, often incorporated into larger molecules to modulate their physicochemical and pharmacological properties. The methoxy groups can influence solubility, metabolic stability, and receptor binding affinity. The described synthesis is achieved through a one-pot reductive amination, a robust and widely used method for the formation of carbon-nitrogen bonds.
Applications in Drug Development
The this compound scaffold is of interest in the design of novel therapeutic agents. The 4-methoxybenzyl group is a common pharmacophore that can be found in a variety of biologically active compounds. Its presence can facilitate interactions with aromatic binding pockets in enzymes and receptors. The 2-methoxyethyl moiety can improve pharmacokinetic properties by increasing polarity and providing a handle for further functionalization. Derivatives of this scaffold may be explored for a range of therapeutic targets, including but not limited to, G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Chemical Properties and Data
A summary of the key chemical properties for the reactants and the final product is provided below for easy reference.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | |
| 2-Methoxyethylamine | C₃H₉NO | 75.11 | |
| This compound | C₁₁H₁₇NO₂ | 195.26 |
Experimental Protocol: Reductive Amination
This protocol details the synthesis of this compound from 4-methoxybenzaldehyde and 2-methoxyethylamine using sodium borohydride as the reducing agent.
Materials:
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
2-Methoxyethylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in methanol (approximately 5-10 mL per gram of aldehyde).
-
To this stirring solution, add 2-methoxyethylamine (1.1 eq) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirring solution. Be cautious as the addition may cause gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue to stir the reaction mixture for an additional 3-4 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Value |
| Reactant Quantities | |
| 4-Methoxybenzaldehyde | 1.0 eq |
| 2-Methoxyethylamine | 1.1 eq |
| Sodium Borohydride | 1.5 eq |
| Reaction Conditions | |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Product Information | |
| Expected Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
Spectroscopic Data
The following tables present the expected spectroscopic data for the characterization of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d | 2H | Ar-H (ortho to CH₂) |
| ~6.85 | d | 2H | Ar-H (ortho to OCH₃) |
| ~3.80 | s | 3H | Ar-OCH₃ |
| ~3.75 | s | 2H | Ar-CH₂-N |
| ~3.50 | t | 2H | N-CH₂-CH₂-O |
| ~3.35 | s | 3H | O-CH₃ |
| ~2.80 | t | 2H | N-CH₂-CH₂-O |
| ~1.5-2.0 | br s | 1H | N-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~159.0 | Ar-C (C-OCH₃) |
| ~132.0 | Ar-C (quaternary) |
| ~130.0 | Ar-CH (ortho to CH₂) |
| ~114.0 | Ar-CH (ortho to OCH₃) |
| ~72.0 | N-CH₂-C H₂-O |
| ~59.0 | O-CH₃ |
| ~55.0 | Ar-OCH₃ |
| ~53.0 | Ar-CH₂-N |
| ~50.0 | N-CH₂-CH₂-O |
Mass Spectrometry (MS) Data (Predicted) [1]
| m/z | Assignment |
| 196.13 | [M+H]⁺ |
| 218.12 | [M+Na]⁺ |
| 121.07 | [M-CH₂CH₂OCH₃]⁺ |
Visualizations
Reaction Pathway Diagram
Figure 1. Reaction pathway for the synthesis.
Experimental Workflow Diagram
Figure 2. Experimental workflow diagram.
References
Application Notes and Protocols for N-alkylation of 4-methoxybenzylamine with 2-methoxyethyl halide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary amines which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed protocol for the N-alkylation of 4-methoxybenzylamine with a 2-methoxyethyl halide. The resulting product, N-(2-methoxyethyl)-4-methoxybenzylamine, is a valuable intermediate for the synthesis of more complex molecules in drug discovery and development.
The procedure outlined below is a representative method for a nucleophilic substitution reaction. It is important to note that reaction conditions may require optimization to achieve desired yields and purity. Key challenges in N-alkylation of primary amines include the potential for over-alkylation to form tertiary amines and the management of salt byproducts. The choice of base, solvent, and temperature are critical parameters to control the reaction outcome.
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of 4-methoxybenzylamine.
Experimental Protocols
This section details a general and an alternative protocol for the N-alkylation of 4-methoxybenzylamine.
Protocol 1: Direct N-Alkylation with 2-Methoxyethyl Halide
This protocol is a standard method for the N-alkylation of a primary amine using an alkyl halide in the presence of a base.[1]
Materials:
-
4-Methoxybenzylamine
-
2-Methoxyethyl bromide or 2-methoxyethyl chloride
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 4-methoxybenzylamine (1.0 equiv.), a suitable solvent such as acetonitrile or DMF (5-10 mL per mmol of amine), and a base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion of the base.
-
Add 2-methoxyethyl halide (1.0-1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-(2-methoxyethyl)-4-methoxybenzylamine.
Protocol 2: Reductive Amination
An alternative approach to synthesizing the target molecule is through reductive amination, which involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethylamine. This method can sometimes offer better control over mono-alkylation compared to direct alkylation with halides.
Materials:
-
4-Methoxybenzaldehyde
-
2-Methoxyethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 equiv.) and 2-methoxyethylamine (1.0-1.2 equiv.) in a suitable solvent such as 1,2-dichloroethane or methanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the N-alkylation of benzylamines with alkyl halides, based on analogous reactions found in the literature. These values should serve as a starting point for optimization.
| Entry | Amine | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 1-Bromobutane | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| 2 | 4-Methoxybenzylamine | Benzyl bromide | Cs₂CO₃ | DMF | 25 | 24 | ~90 |
| 3 | Aniline | 2-Bromo-1-phenylethanone | K₂CO₃ | Acetonitrile | 80 | 6 | 85 |
| 4 | 4-Methoxyaniline | 2-Bromo-1-(4-(diethylamino)phenyl)ethan-1-one | K₂CO₃ | DMF | 80 | 8 | 82 |
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of 4-methoxybenzylamine.
Discussion of Potential Side Reactions
The primary side reaction of concern in this N-alkylation is over-alkylation , where the desired secondary amine product reacts further with the 2-methoxyethyl halide to form a tertiary amine. To minimize this, it is recommended to use a slight excess of the primary amine relative to the alkylating agent or to use a bulky base that can selectively deprotonate the primary amine. Careful monitoring of the reaction progress is crucial to stop the reaction once the starting material is consumed and before significant amounts of the tertiary amine are formed.
Another potential issue is the formation of quaternary ammonium salts , especially if the reaction is run for an extended period with an excess of the alkyl halide.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2-Methoxyethyl halides can be lachrymatory and irritants. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Note: Purification of (4-Methoxybenzyl)(2-methoxyethyl)amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of (4-Methoxybenzyl)(2-methoxyethyl)amine using column chromatography. Due to the basic nature of the amine, which can lead to poor separation and tailing on standard silica gel, this protocol utilizes a modified mobile phase to ensure efficient purification. The described methodology is crucial for obtaining a high-purity compound, a common requirement in pharmaceutical research and development.
Introduction
This compound is a secondary amine that finds application as an intermediate in the synthesis of various biologically active molecules. The purity of such intermediates is paramount to ensure the desired outcome and safety profile of the final active pharmaceutical ingredient (API). Column chromatography is a standard technique for the purification of organic compounds. However, the basicity of amines often leads to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in significant peak tailing and poor separation.[1] To counteract these effects, modifications to the stationary or mobile phase are often necessary.[1][2] This protocol details the use of a mobile phase modifier, triethylamine, to achieve a successful purification of the target amine on a standard silica gel stationary phase.
Physicochemical Properties (Estimated)
Experimental Protocol
This protocol is divided into two stages: Thin Layer Chromatography (TLC) for method development and Column Chromatography for purification.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Silica Gel (60 Å, 230-400 mesh) | For column chromatography | Standard laboratory supplier |
| TLC Silica Gel 60 F₂₅₄ plates | Analytical | Standard laboratory supplier |
| Hexane | ACS Grade | Standard laboratory supplier |
| Ethyl Acetate | ACS Grade | Standard laboratory supplier |
| Triethylamine (Et₃N) | Reagent Grade | Standard laboratory supplier |
| This compound | Crude reaction mixture | N/A |
| Glass column for chromatography | Standard laboratory supplier | |
| TLC developing chamber | Standard laboratory supplier | |
| UV lamp (254 nm) | Standard laboratory supplier | |
| Potassium permanganate stain | Prepared in-house |
Thin Layer Chromatography (TLC) for Method Development
The purpose of TLC is to determine the optimal solvent system (mobile phase) for the separation of the target compound from impurities. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
Procedure:
-
Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). To each solvent system, add 1% triethylamine to mitigate the acidic nature of the silica gel.
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Spot the dissolved crude mixture onto a TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and visualize the spots under a UV lamp (254 nm).
-
Further visualize by staining with potassium permanganate followed by gentle heating.
-
Calculate the Rf value for the target compound in each solvent system. The system that provides the best separation and an Rf value in the desired range will be used for column chromatography.
Column Chromatography Protocol
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the chosen mobile phase (the solvent system determined by TLC).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring an even and compact bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure desired product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes the key parameters for the purification of this compound by column chromatography.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate with 1% Triethylamine (v/v/v) (Optimal ratio determined by TLC, e.g., 7:3) |
| Sample Preparation | Crude product dissolved in a minimal amount of mobile phase |
| Loading Technique | Wet loading |
| Elution Mode | Isocratic |
| Detection | TLC with UV (254 nm) and Potassium Permanganate stain |
| Expected Rf of Pure Compound | 0.2 - 0.4 in the selected mobile phase |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using column chromatography. The addition of triethylamine to the mobile phase is a critical step to overcome the challenges associated with the purification of basic amines on silica gel. This method is expected to yield the target compound with high purity, making it suitable for subsequent use in research and development activities. Researchers can adapt the mobile phase composition based on their specific crude mixture composition and the results of their TLC analysis.
References
Application Notes and Protocols for (4-Methoxybenzyl)(2-methoxyethyl)amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxybenzyl)(2-methoxyethyl)amine is a secondary amine that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly within the pharmaceutical industry. Its structural motifs, the 4-methoxybenzyl (PMB) group and the 2-methoxyethyl group, can be strategically incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. The PMB group, in particular, is a common protecting group for amines, which can be readily cleaved under specific conditions, offering a versatile handle in multi-step synthetic sequences.
These application notes provide an overview of the potential uses of this compound and detailed protocols for its synthesis, enabling researchers to effectively utilize this intermediate in their drug discovery and development endeavors.
Potential Applications
While direct therapeutic applications of this compound itself have not been documented, its structural components are present in various biologically active compounds. It can serve as a key building block for the synthesis of:
-
Substituted Piperidines: The piperidine moiety is a prevalent scaffold in numerous marketed drugs.[1][2] this compound can be utilized in cyclization reactions to form N-substituted piperidines, which are common in antagonists for various receptors.
-
Novel Scaffolds for Receptor Ligands: The amine functionality allows for its incorporation into a wide array of molecular frameworks targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, structurally related N-benzyl-1-(4-methoxyphenyl)propan-2-amine is a key intermediate in the synthesis of long-acting β2-adrenoceptor agonists like Formoterol.[3]
-
Bioisosteric Replacements: The 2-methoxyethyl group can be used as a bioisosteric replacement for other functional groups to fine-tune the pharmacokinetic profile of a drug candidate.
Experimental Protocols
Two primary synthetic routes for the preparation of this compound are detailed below: Reductive Amination and N-Alkylation.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the formation of the secondary amine through the reaction of 4-methoxybenzaldehyde with 2-methoxyethylamine, followed by in-situ reduction of the resulting imine.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 4-Methoxybenzaldehyde | Sigma-Aldrich | Reagent grade, 98% |
| 2-Methoxyethylamine | Acros Organics | 99% |
| Sodium triacetoxyborohydride | Sigma-Aldrich | 95% |
| Dichloromethane (DCM), anhydrous | Fisher Scientific | ACS grade |
| Sodium bicarbonate (NaHCO3), saturated solution | - | - |
| Magnesium sulfate (MgSO4), anhydrous | - | - |
Procedure:
-
To a stirred solution of 4-methoxybenzaldehyde (1.36 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add 2-methoxyethylamine (0.75 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford pure this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by GC-MS) | >98% |
Protocol 2: Synthesis via N-Alkylation
This protocol involves the direct alkylation of 4-methoxybenzylamine with a suitable 2-methoxyethyl halide.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 4-Methoxybenzylamine | Alfa Aesar | 98% |
| 2-Chloroethyl methyl ether | TCI Chemicals | >98% |
| Potassium carbonate (K2CO3) | J.T. Baker | Anhydrous |
| Acetonitrile (ACN), anhydrous | Sigma-Aldrich | 99.8% |
| Sodium iodide (NaI) | - | Catalyst grade |
Procedure:
-
To a round-bottom flask, add 4-methoxybenzylamine (1.37 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and a catalytic amount of sodium iodide (0.15 g, 1 mmol) in anhydrous acetonitrile (40 mL).
-
Add 2-chloroethyl methyl ether (1.04 g, 11 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 24-36 hours.
-
Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient).
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-80% |
| Purity (by HPLC) | >97% |
Visualizations
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a general signal transduction pathway where a drug molecule, potentially synthesized using the title intermediate, acts as an antagonist to a G-protein coupled receptor (GPCR).
Caption: General GPCR signaling pathway illustrating the antagonistic action of a potential drug.
References
- 1. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]
- 2. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5536877A - Preparation of arylbenzylamines - Google Patents [patents.google.com]
Application of Substituted Benzylamines in the Synthesis of Bioactive Molecules: A Focus on CETP Inhibitors
Introduction
Substituted benzylamines are a critical class of intermediates in the synthesis of a wide array of bioactive molecules due to their versatile reactivity and their presence in numerous pharmacologically active scaffolds. While direct synthetic applications of (4-Methoxybenzyl)(2-methoxyethyl)amine are not extensively documented in publicly available literature, the closely related and structurally similar compound, 4-methoxybenzylamine, serves as a vital building block in the development of potent therapeutic agents. This application note will focus on the use of 4-methoxybenzylamine in the synthesis of a series of benzyl benzamide derivatives that act as inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a key target in the management of cardiovascular diseases.
Application in the Synthesis of CETP Inhibitors
Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels, which is associated with a reduced risk of atherosclerosis and other cardiovascular events.[2] A series of substituted benzyl benzamides have been synthesized and evaluated as CETP inhibitors, with several compounds demonstrating significant inhibitory activity.[3] The synthesis of these compounds involves the coupling of a substituted benzoyl chloride with a substituted benzylamine, such as 4-methoxybenzylamine.
Quantitative Data
The following table summarizes the structure and in vitro CETP inhibitory activity of a series of synthesized benzyl benzamide derivatives. The data highlights the structure-activity relationship (SAR), showing how different substituents on the benzylamine and benzoyl moieties influence the inhibitory potency.
| Compound ID | R1 Group (on Benzoyl Moiety) | R2 Group (on Benzylamine) | Yield (%) | % Inhibition at 10 µM | IC50 (µM) |
| 8a | 3-NH-benzyl | 4-OCH3 | 53 | - | - |
| 8b | 3-NH-benzyl | 4-Br | 65 | - | - |
| 8c | 4-NH-benzyl | 4-OCH3 | 72 | - | - |
| 8d | 4-NH-benzyl | 4-Br | 78 | - | - |
| 8e | 3-NH-benzyl | 3,5-di-CF3 | 68 | - | - |
| 8f | 3-NH-benzyl | 3,5-di-Br | 75 | - | - |
| 8g | 4-NH-benzyl | 3,5-di-CF3 | 81 | - | - |
| 8h | 4-NH-benzyl | 3,5-di-Br | 85 | - | - |
| 8i | 3-NH-benzyl | 3,4,5-tri-OCH3 | 62 | - | - |
| 8j | 4-NH-benzyl | 3,4,5-tri-OCH3 | 82.2 | 82.2 | 1.3 |
Data adapted from a study on substituted benzyl benzamides as CETP inhibitors.[3]
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative benzyl benzamide CETP inhibitor, N-(4-methoxybenzyl)-4-((3,5-bis(trifluoromethyl)benzyl)amino)benzamide, a structural analog of the compounds listed above.
Synthesis of 4-((3,5-bis(trifluoromethyl)benzyl)amino)benzoyl chloride (Intermediate)
Materials:
-
4-((3,5-bis(trifluoromethyl)benzyl)amino)benzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 4-((3,5-bis(trifluoromethyl)benzyl)amino)benzoic acid (1 equivalent) in anhydrous DCM, a catalytic amount of DMF is added.
-
The mixture is cooled to 0 °C in an ice bath.
-
Oxalyl chloride (1.2 equivalents) is added dropwise to the solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude benzoyl chloride intermediate, which is used in the next step without further purification.
Synthesis of N-(4-methoxybenzyl)-4-((3,5-bis(trifluoromethyl)benzyl)amino)benzamide (Final Product)
Materials:
-
4-((3,5-bis(trifluoromethyl)benzyl)amino)benzoyl chloride (from step 1)
-
4-Methoxybenzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
A solution of 4-methoxybenzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM is prepared in a round-bottom flask.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of the crude 4-((3,5-bis(trifluoromethyl)benzyl)amino)benzoyl chloride (1 equivalent) in anhydrous DCM is added dropwise to the amine solution.
-
The reaction mixture is stirred at room temperature for 5 days.[4]
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final product.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of benzyl benzamide CETP inhibitors.
Signaling Pathway of CETP Inhibition
Caption: Mechanism of CETP inhibition and its effect on lipoprotein cholesterol levels.
References
- 1. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CETP inhibitors and how do they work? [synapse.patsnap.com]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of p-Methoxybenzyl (PMB) as a Protecting Group for Amines
Disclaimer: Extensive searches of the scientific literature and chemical databases did not yield any information on the use of "(4-Methoxybenzyl)(2-methoxyethyl)amine" as a protecting group for amines. The following application notes and protocols detail the use of the closely related and widely employed p-Methoxybenzyl (PMB) group for the protection of primary and secondary amines.
Introduction
The p-methoxybenzyl (PMB) group is a versatile and popular protecting group for amines in organic synthesis. It is favored for its ease of introduction, general stability under a range of reaction conditions, and, most notably, its selective removal under oxidative or strongly acidic conditions. This orthogonality allows for the deprotection of PMB-protected amines in the presence of other acid-labile or base-labile protecting groups, a crucial feature in multi-step syntheses of complex molecules such as pharmaceuticals and natural products.
The PMB group is typically introduced by alkylation of an amine with p-methoxybenzyl chloride (PMB-Cl) or by reductive amination of p-anisaldehyde. Its stability profile makes it compatible with a variety of reagents, including some reducing agents, organometallic compounds, and non-acidic oxidizing agents.
Key Advantages of the PMB Protecting Group
-
Stability: Stable to a wide range of non-acidic and non-oxidative conditions.
-
Orthogonality: Can be removed under conditions that do not affect other common protecting groups like Boc, Fmoc, and silyl ethers.[1]
-
Mild Cleavage: Deprotection can be achieved under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[2][3]
-
Alternative Cleavage: Can also be removed by strong acids such as trifluoroacetic acid (TFA).[3][4]
Data Presentation: Comparison of Deprotection Methods for PMB-Protected Amines
| Deprotection Reagent | Typical Conditions | Substrate Scope | Advantages | Disadvantages |
| DDQ | 1.1-3.0 equiv. DDQ, CH₂Cl₂/H₂O, rt | Broad | Mild, highly selective for PMB over other benzyl-type groups.[1][2] | Electron-rich aromatic systems can be sensitive.[1] |
| CAN | 2.0-2.5 equiv. CAN, CH₃CN/H₂O, 0 °C to rt | Broad | Rapid reactions, often cleaner than DDQ for certain substrates.[3] | Can be harsh for sensitive functional groups. |
| TFA | Neat or in CH₂Cl₂, 0 °C to reflux | Broad | Effective when oxidative methods are not suitable.[3][4] | Not orthogonal to other acid-sensitive protecting groups (e.g., Boc, trityl). |
| Hydrogenolysis | H₂, Pd/C, various solvents | Limited | Can be used, but less common due to slower reaction rates compared to benzyl groups. | Not selective in the presence of other reducible functional groups. |
Experimental Protocols
Protocol 1: Protection of a Primary Amine using p-Methoxybenzyl Chloride (PMB-Cl)
This protocol describes the mono-alkylation of a primary amine with PMB-Cl.
Workflow for PMB Protection of a Primary Amine
Caption: Workflow for the protection of a primary amine with PMB-Cl.
Materials:
-
Primary amine
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary amine (1.0 equiv) in anhydrous DMF or CH₃CN, add K₂CO₃ (2.0-3.0 equiv) or Et₃N (1.5-2.0 equiv).
-
Add a solution of PMB-Cl (1.0-1.2 equiv) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired PMB-protected amine.
Protocol 2: Deprotection of a PMB-Protected Amine using DDQ
This protocol details the oxidative cleavage of the PMB group.
Workflow for DDQ-Mediated Deprotection of a PMB-Amine
Caption: Workflow for the deprotection of a PMB-protected amine using DDQ.
Materials:
-
PMB-protected amine
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected amine (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Add DDQ (1.1-1.5 equiv) portion-wise to the stirred solution at room temperature. The reaction mixture usually turns dark green or brown.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated dichlorodicyanohydroquinone (DDHQ).
-
Wash the filtrate with saturated aqueous NaHCO₃ solution to remove any remaining DDHQ and acidic byproducts.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected amine. The byproduct, p-anisaldehyde, is also formed and needs to be separated.
Signaling Pathways and Logical Relationships
The decision to use a PMB protecting group often involves considering its orthogonality with other protecting groups present in the molecule. The following diagram illustrates a logical workflow for selecting a deprotection strategy.
Decision Tree for PMB Deprotection Strategy
References
AN-2025-12-23
Introduction
The 4-methoxybenzyl (PMB) group is a widely utilized protecting group for primary and secondary amines in multi-step organic synthesis. Its popularity stems from its stability under a range of conditions and, most importantly, its susceptibility to cleavage under specific acidic or oxidative conditions that are often orthogonal to other protecting groups like benzyl (Bn) or tert-butyloxycarbonyl (Boc).[1][2] This orthogonality is crucial for the selective deprotection of amines in complex molecules.[3] This note details common methods for PMB deprotection from nitrogen atoms, focusing on oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and acidic cleavage with trifluoroacetic acid (TFA).
Overview of Deprotection Strategies
Two primary strategies are employed for the removal of the PMB group from amines:
-
Oxidative Cleavage: This is the most common and often mildest method. Reagents like DDQ or ceric ammonium nitrate (CAN) facilitate the cleavage through a single electron transfer (SET) mechanism.[3][4] The electron-donating methoxy group on the benzyl ring stabilizes the resulting radical cation, allowing for selective cleavage over a standard benzyl group.[3]
-
Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can effectively remove the PMB group.[5][6][7] The reaction proceeds via protonation of the amine or ether oxygen (in the case of PMB-protected alcohols), followed by the formation of a stable p-methoxybenzyl carbocation. To prevent side reactions, a scavenger like anisole or 1,3-dimethoxybenzene is often added to trap this carbocation.[8][9]
Quantitative Data Summary
The choice of deprotection method can significantly impact reaction efficiency and yield. The following tables summarize quantitative data for common oxidative and acidic deprotection protocols.
Table 1: Oxidative Deprotection of PMB-Amines
| Reagent | Substrate Type | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DDQ | N-PMB Secondary Amine | CH₂Cl₂ / H₂O (18:1) | 0 to RT | 1 | 97 | [3] |
| DDQ | 9-p-Methoxybenzylcarbazole | Toluene / H₂O | 80 | 71 | 79 | [7] |
| CAN | N-PMB δ-lactam | Acetonitrile / H₂O | RT | - | 57 (combined) | [10] |
| CAN | N-PMB γ-lactam | Acetonitrile / H₂O | RT | - | High | [10] |
Table 2: Acidic Deprotection of PMB-Amines
| Reagent | Substrate Type | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TFA | N-PMB Secondary Amine | Neat TFA | 80 | 16 | 31 | [5] |
| TFA | N-PMB Secondary Amine | Neat TFA | 50 | 16 (overnight) | 76 | [5] |
| TFA | N-PMB Secondary Amine | Neat TFA | 120 (Microwave) | 0.5 | 79 | [5] |
| TFA | 1-PMB-Indole carboxylate | Neat TFA | Reflux | - | 52 | [7] |
Experimental Protocols
Protocol 1: Oxidative Deprotection using DDQ
This protocol is adapted from a procedure for the deprotection of a PMB-protected secondary amine.[3]
Materials:
-
PMB-protected amine substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
0.1 M pH 7 Sodium Phosphate Buffer
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel
-
Hexanes
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the PMB-protected amine (1.0 eq) in a mixture of dichloromethane and 0.1 M pH 7 sodium phosphate buffer (18:1 v/v) and cool the solution to 0 °C in an ice bath.
-
Slowly add DDQ (1.3 eq) as a solid in portions to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the crude mixture under reduced pressure.
-
Directly load the residue onto a silica gel column that has a top layer of 1:1 MgSO₄:sand.
-
Purify the product by flash column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to yield the deprotected amine.
Protocol 2: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general procedure based on examples of TFA-mediated PMB deprotection.[5]
Materials:
-
PMB-protected amine substrate
-
Trifluoroacetic Acid (TFA)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Dissolve the PMB-protected amine (1.0 eq) in neat trifluoroacetic acid. Caution: TFA is highly corrosive.
-
Stir the mixture at a specified temperature (e.g., 50-80 °C) overnight (approximately 16 hours). Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully remove the TFA under reduced pressure (in a well-ventilated fume hood).
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize residual acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the deprotected amine.
Visualizations
References
- 1. kiesslinglab.com [kiesslinglab.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PMB Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of (4-Methoxybenzyl)(2-methoxyethyl)amine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxybenzyl)(2-methoxyethyl)amine is a secondary amine of interest in pharmaceutical and chemical synthesis. Its analysis is crucial for reaction monitoring, purity assessment, and byproduct identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the GC-MS analysis of reaction mixtures containing this compound, including a proposed synthesis method, sample preparation, and GC-MS parameters.
Proposed Synthesis of this compound
A plausible method for the synthesis of this compound is the reductive amination of 4-methoxybenzaldehyde with 2-methoxyethylamine, or the direct N-alkylation of 4-methoxybenzylamine with a 2-methoxyethyl halide. The following protocol outlines a general procedure for the N-alkylation approach.
Experimental Protocol: Synthesis
Materials:
-
4-methoxybenzylamine
-
2-bromo- or 2-chloro-ethyl methyl ether
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base
-
Acetonitrile or Dimethylformamide (DMF) as a solvent
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of 4-methoxybenzylamine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2-3 equivalents).
-
Slowly add 2-bromoethyl methyl ether (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
GC-MS Analysis Protocol
This protocol provides a starting point for the analysis of this compound and potential byproducts in a reaction mixture. Optimization may be required based on the specific instrumentation and sample matrix.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture or purified product into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as methanol, ethyl acetate, or dichloromethane.
-
Dilute to the mark with the chosen solvent.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[1]
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | Agilent 7250 Q-TOF or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan |
Note: Derivatization with agents like trifluoroacetic anhydride can be employed to improve chromatographic resolution and introduce unique mass fragments if necessary.[1]
Expected Mass Spectra
The mass spectrum of this compound is expected to show characteristic fragmentation patterns. The molecular ion peak (M+) should be observed at m/z 181. Key fragment ions would likely include:
-
m/z 121: Resulting from the stable 4-methoxybenzyl cation (tropylium ion rearrangement). This is often the base peak for compounds containing this moiety.[1]
-
m/z 91: A fragment corresponding to the tropylium ion, from the benzyl group.
-
m/z 58: From the cleavage of the C-N bond, yielding the [CH₂(OCH₃)CH₂NH₂]⁺ fragment.
-
m/z 45: A fragment corresponding to [CH₂OCH₃]⁺.
Data Presentation
Quantitative analysis of the reaction mixture can be performed by creating a calibration curve with a certified reference standard of this compound. The results can be summarized in the following table.
Table 1: Quantitative Analysis of Reaction Mixture Components
| Compound Name | Retention Time (min) | Area (%) | Concentration (µg/mL) |
| 4-methoxybenzylamine (starting material) | |||
| 2-methoxyethyl halide (starting material) | |||
| This compound (product) | |||
| Unknown Byproduct 1 | |||
| Unknown Byproduct 2 |
Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
GC-MS Analysis Workflow
References
Application Note: Synthesis of Idarubicin Precursors via Glycosylation with Protected Amino Sugars
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of N-protected Idarubicin, a critical precursor to the potent chemotherapeutic agent Idarubicin. The synthesis involves the coupling of the aglycone 4-demethoxydaunomycinone with a protected daunosamine derivative, representing a class of similar amine-containing sugars. This protocol focuses on the widely used Koenigs-Knorr glycosylation method. Furthermore, it explores how different amine-protecting groups on the daunosamine donor can influence reaction efficiency, providing a comparative data summary to guide methodology selection in drug synthesis and development.
Introduction
Idarubicin, also known as 4-demethoxydaunorubicin, is a cornerstone anthracycline antibiotic used in the treatment of various cancers, particularly acute myeloid leukemia.[1][2] Its structure consists of a tetracyclic aglycone (4-demethoxydaunomycinone) linked via a glycosidic bond to the amino sugar L-daunosamine.[3][4] The synthesis of Idarubicin and its analogues is a critical area of research for developing new and more effective cancer therapies.
A pivotal step in the synthesis is the stereoselective formation of the glycosidic bond between the aglycone and the amino sugar. The amine group on the daunosamine moiety is highly reactive and must be protected during this coupling reaction. The choice of the amine-protecting group is crucial as it can significantly impact the yield, purity, and scalability of the synthesis.
This document outlines a generalized, robust protocol for the glycosylation of 4-demethoxydaunomycinone using N-protected daunosaminyl halides. It further presents a comparative analysis of commonly used amine-protecting groups to assist researchers in optimizing the synthesis of Idarubicin precursors.
General Reaction Scheme
The overall reaction involves the coupling of the aglycone, 4-demethoxydaunomycinone (1) , with a glycosyl donor, such as 4-O-acetyl-3-N-trifluoroacetyl-α-L-daunosaminyl chloride (2) , to yield the N-protected Idarubicin precursor (3) . This reaction is typically promoted by a heavy metal salt, such as silver trifluoromethanesulfonate (AgOTf).[5]
Reaction: 4-demethoxydaunomycinone + N-Protected Daunosaminyl Halide → N-Protected Idarubicin
Experimental Protocols
Protocol 1: Preparation of Glycosyl Donor (N-Trifluoroacetyl-daunosaminyl Chloride)
The daunosamine sugar must first be appropriately protected and activated as a glycosyl halide. The N-trifluoroacetyl group is commonly used due to its stability and electron-withdrawing nature, which aids in the subsequent glycosylation step.[6]
Materials:
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ether
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Suspend N-trifluoroacetyl-L-daunosamine (1.0 eq) in anhydrous DCM (10 mL/g) under an argon atmosphere at 0 °C (ice bath).
-
Slowly add acetyl chloride (2.5 eq) dropwise to the suspension.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acetyl chloride.
-
Co-evaporate the residue with anhydrous toluene (2 x 10 mL) to ensure complete removal of volatile reagents.
-
The resulting crude 4-O-acetyl-3-N-trifluoroacetyl-α-L-daunosaminyl chloride is typically used in the next step without further purification.
Protocol 2: Glycosylation of 4-Demethoxydaunomycinone
This protocol details the core coupling reaction using the Koenigs-Knorr method.[9] All glassware should be oven-dried, and all solvents must be anhydrous.
Materials:
-
4-demethoxydaunomycinone (Aglycone)
-
Prepared N-Trifluoroacetyl-daunosaminyl chloride (Glycosyl Donor)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4 Å), activated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Under an argon atmosphere, dissolve 4-demethoxydaunomycinone (1.0 eq) in anhydrous DCM. Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.
-
In a separate flask, dissolve the crude N-trifluoroacetyl-daunosaminyl chloride (1.5 eq) in anhydrous DCM.
-
Cool the aglycone solution to -40 °C (acetonitrile/dry ice bath).
-
Add silver trifluoromethanesulfonate (AgOTf) (1.2 eq) to the aglycone solution and stir for 15 minutes. The mixture will typically turn dark.
-
Slowly add the solution of the glycosyl donor to the aglycone mixture dropwise over 20-30 minutes.
-
Maintain the reaction at -40 °C and stir for 2-4 hours. Monitor the reaction progress by TLC until the aglycone is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, then filter it through a pad of Celite to remove solids.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of 0-5% methanol in dichloromethane) to yield the pure N-trifluoroacetyl-idarubicin precursor.
Data Presentation: Effect of Amine Protecting Group
The choice of the amine-protecting group on the daunosamine donor is critical for reaction efficiency. Electron-withdrawing groups generally enhance the stability of the glycosyl donor and promote the desired α-glycoside formation. The following table summarizes representative outcomes for the glycosylation reaction with donors containing different "similar amine" functionalities (i.e., differently protected amines).
| Glycosyl Donor (Amine Protection) | Promoter | Typical Reaction Time (h) | Representative Yield (%) | Purity by HPLC (%) |
| N-Trifluoroacetyl (N-TFA) | AgOTf | 2-4 | 75-85% | >98% |
| N-Acetyl (N-Ac) | AgOTf | 4-6 | 50-60% | >95% |
| N-tert-Butoxycarbonyl (N-Boc) | AgOTf | 6-8 | 35-45% | >95% |
Note: Data are representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions and scale.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis process, from the preparation of the starting materials to the final purified precursor.
Caption: Workflow for the synthesis of N-protected Idarubicin precursor.
Conclusion
The protocol described provides a reliable and adaptable method for synthesizing key precursors of Idarubicin. The comparative data clearly indicate that the use of a strongly electron-withdrawing protecting group, such as N-trifluoroacetyl, on the daunosamine donor significantly improves the efficiency of the Koenigs-Knorr glycosylation reaction. This methodology is fundamental for the laboratory-scale synthesis and for the development of novel anthracycline analogues aimed at improving therapeutic outcomes in oncology.
References
- 1. EP2518077A1 - Method of producing 4-demethoxydaunorubicin - Google Patents [patents.google.com]
- 2. Idarubicin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of novel 4-demethoxyanthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-trifluoroacetyl-L-acosamine and -L-daunosamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Over-alkylation issues in the synthesis of (4-Methoxybenzyl)(2-methoxyethyl)amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of (4-Methoxybenzyl)(2-methoxyethyl)amine, with a particular focus on mitigating over-alkylation.
Troubleshooting Guide: Over-alkylation and Other Common Issues
Over-alkylation, the formation of the tertiary amine N,N-bisthis compound, is a primary concern, especially in direct N-alkylation methods. This occurs because the desired secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[1] Reductive amination is a preferred method to avoid this issue.[2][3][4]
Issue 1: Low Yield of Desired Secondary Amine and Significant Over-alkylation Byproduct in Direct N-Alkylation
-
Question: My reaction is producing a large amount of the bis-alkylation product, N,N-bisthis compound, and very little of my target compound. How can I improve the selectivity for mono-alkylation?
-
Answer: Over-alkylation is a common problem when using direct alkylation methods with reactive alkyl halides like 4-methoxybenzyl chloride.[1] To favor the formation of the desired secondary amine, several reaction parameters can be optimized.
-
Stoichiometry: Use a large excess of the primary amine (2-methoxyethylamine) relative to the alkylating agent (4-methoxybenzyl chloride). This increases the probability of the alkylating agent reacting with the starting amine rather than the product amine.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.
-
Base Selection: The choice of base can influence the selectivity. Weaker bases are sometimes employed to control the rate of the second alkylation. Some studies have shown that using cesium hydroxide can promote selective mono-N-alkylation.[5][6]
-
Slow Addition: Adding the 4-methoxybenzyl chloride slowly to the reaction mixture containing a large excess of 2-methoxyethylamine can help maintain a low concentration of the alkylating agent, further favoring mono-alkylation.
-
Table 1: Effect of Reaction Parameters on Mono- vs. Di-alkylation in Direct N-Alkylation (Hypothetical Data)
| Amine:Alkyl Halide Ratio | Base (equivalents) | Temperature (°C) | Mono-alkylation Product Yield (%) | Di-alkylation Byproduct Yield (%) |
| 1:1 | K₂CO₃ (2.0) | 80 | 45 | 40 |
| 3:1 | K₂CO₃ (2.0) | 80 | 70 | 20 |
| 5:1 | K₂CO₃ (2.0) | 80 | 85 | 10 |
| 5:1 | K₂CO₃ (2.0) | 25 | 90 | 5 |
| 5:1 | CsOH (1.5) | 25 | 95 | <5 |
Issue 2: Incomplete Reaction or Low Conversion in Reductive Amination
-
Question: I am trying the reductive amination of 4-methoxybenzaldehyde with 2-methoxyethylamine, but the reaction is very slow or does not go to completion. What could be the problem?
-
Answer: Reductive amination is generally a reliable method, but several factors can lead to poor conversion.
-
pH of the Reaction Mixture: The formation of the imine intermediate is pH-dependent. The pH should be mildly acidic (typically 4-6) to facilitate both the nucleophilic attack of the amine on the protonated carbonyl group and the dehydration step. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the carbonyl group will not be sufficiently activated.
-
Reducing Agent: The choice and reactivity of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild enough not to reduce the aldehyde starting material and is effective at reducing the iminium ion intermediate under mildly acidic conditions. Sodium borohydride can also be used, but the reaction may require careful pH control.
-
Water Scavenging: The formation of the imine intermediate produces water. In some cases, the presence of a dehydrating agent, such as molecular sieves, or performing the reaction in a setup with a Dean-Stark trap to remove water azeotropically can drive the equilibrium towards imine formation and improve the overall conversion.
-
Issue 3: Difficulty in Purifying the Product from Starting Materials and Byproducts
-
Question: I have a mixture of the desired product, the over-alkylation byproduct, and unreacted starting materials. How can I effectively purify my target compound?
-
Answer: The purification strategy will depend on the physical properties of the components in your mixture.
-
Column Chromatography: This is the most common method for separating the desired secondary amine from the tertiary amine byproduct and other impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective.
-
Acid-Base Extraction: Since your product is an amine, you can use its basic properties to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your amine product back into an organic solvent. This method may not efficiently separate the secondary and tertiary amine products from each other but is excellent for removing non-basic impurities.
-
Crystallization: If your product is a solid, crystallization can be an effective purification method. If the product is an oil, it may be possible to convert it to a crystalline salt (e.g., a hydrochloride or tartrate salt) for purification by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the main cause of over-alkylation in the synthesis of this compound?
A1: The primary cause of over-alkylation is that the product, this compound (a secondary amine), is generally more nucleophilic than the starting material, 2-methoxyethylamine (a primary amine). This makes the product more likely to react with the 4-methoxybenzyl chloride, leading to the formation of the tertiary amine byproduct.[1]
Q2: Which synthetic route is better to avoid over-alkylation: direct N-alkylation or reductive amination?
A2: Reductive amination is the preferred method to avoid over-alkylation.[2][3][4] This is because the reaction proceeds through the formation of an imine intermediate, which is then reduced. This two-step, one-pot process provides much greater control over the formation of the secondary amine and generally avoids the issue of the product being more reactive than the starting material.
Q3: Can I use 4-methoxybenzyl bromide instead of the chloride for the direct alkylation?
A3: Yes, 4-methoxybenzyl bromide can be used and is generally more reactive than the chloride. However, this increased reactivity can also lead to a higher propensity for over-alkylation. Therefore, if using the bromide, it is even more critical to carefully control the reaction conditions (e.g., use a larger excess of the primary amine, lower temperature, and slow addition).
Q4: What are some suitable reducing agents for the reductive amination synthesis of this compound?
A4: Several reducing agents can be used for reductive amination. Some common and effective choices include:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often the reagent of choice.
-
Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent, but it is toxic and requires careful handling.
-
Sodium borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting aldehyde if the pH and temperature are not carefully controlled.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a "greener" option but may require higher pressures and temperatures and could potentially cleave the benzyl group under harsh conditions.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials, the desired product, and any byproducts. Staining with a potassium permanganate solution or using a UV lamp can help visualize the spots. LC-MS is a more powerful technique that can provide information about the masses of the components in the reaction mixture, confirming the formation of the product and byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This method is preferred for its high selectivity and avoidance of over-alkylation.
-
Imine Formation: To a solution of 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.5 M), add 2-methoxyethylamine (1.1 eq).
-
Acid Catalyst (Optional): A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Protocol 2: Synthesis of this compound via Direct N-Alkylation
This method is more prone to over-alkylation and requires careful control of reaction conditions.
-
Reactant Setup: In a round-bottom flask, dissolve 2-methoxyethylamine (5.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (0.5 M).
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (2.0 eq) or cesium hydroxide (1.5 eq).
-
Alkylating Agent Addition: Slowly add a solution of 4-methoxybenzyl chloride (1.0 eq) in the same solvent to the stirred mixture at room temperature over a period of 1-2 hours.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the inorganic salts. If DMF was used as the solvent, dilute the filtrate with ethyl acetate and wash with water and brine to remove the DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired secondary amine from the di-alkylation byproduct and any unreacted starting materials.
Visualizations
Diagram 1: Synthetic Pathways to this compound
Caption: Synthetic routes to the target secondary amine.
Diagram 2: Troubleshooting Workflow for Low Yield in Direct N-Alkylation
Caption: Troubleshooting low yield in direct N-alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
Technical Support Center: Optimizing a crucial step in drug development and chemical synthesis
Optimizing Reaction Conditions for the Synthesis of Secondary Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of secondary amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield of Secondary Amine in Direct N-Alkylation
Q: My direct alkylation of a primary amine is resulting in a mixture of products, with a low yield of the desired secondary amine. What are the common causes and how can I optimize the reaction?
A: This is a frequent challenge, primarily due to overalkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine and even a quaternary ammonium salt.[1]
Troubleshooting Steps:
-
Control Stoichiometry: A large excess of the primary amine (5-10 equivalents) relative to the alkylating agent can statistically favor the mono-alkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain its low concentration, which can suppress further alkylation of the secondary amine.[1]
-
Lower Reaction Temperature: Reducing the reaction temperature can help control the reaction rate and improve selectivity towards the secondary amine.[1]
-
Solvent Choice: Using a less polar solvent can sometimes decrease the rate of the second alkylation.[1]
-
Consider a Milder Base: Strong bases can deprotonate the resulting secondary amine, increasing its nucleophilicity and promoting overalkylation. Using a milder base can help to avoid this.
If these optimizations do not sufficiently improve the yield and purity, consider an alternative synthetic route, such as reductive amination, which is often more selective for the synthesis of secondary amines.[1]
Issue 2: Poor Yields in Reductive Amination
Q: I am performing a reductive amination to synthesize a secondary amine, but the yield is consistently low. What are the likely reasons and how can I troubleshoot this?
A: Low yields in reductive amination can stem from several factors, including inefficient imine formation, imine instability, or issues with the reduction step.[1]
Troubleshooting Steps:
-
Optimize Imine Formation:
-
pH Adjustment: Imine formation is often pH-sensitive. The optimal pH is typically weakly acidic (around 5), which is acidic enough to catalyze the reaction but not so acidic that it protonates the amine nucleophile, rendering it unreactive.[2] Buffering the reaction can sometimes be beneficial.[3]
-
Water Removal: The formation of an imine from an aldehyde/ketone and an amine is an equilibrium reaction that produces water. Removing water as it forms, for example by using a Dean-Stark apparatus or adding molecular sieves, can drive the equilibrium towards the imine product.[3]
-
-
Address Imine Instability:
-
One-Pot Reaction: If the imine is unstable and prone to decomposition, performing a one-pot reaction where the reducing agent is present from the start can be effective. This allows for the in situ reduction of the imine as it is formed.[1]
-
-
Choice of Reducing Agent:
-
The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are popular choices because they are mild enough not to reduce the starting aldehyde or ketone but are effective at reducing the imine/iminium ion.[4] Sodium borohydride (NaBH4) can also be used, but it is generally added after allowing sufficient time for the imine to form, as it can also reduce the carbonyl starting material.[5]
-
Issue 3: Difficulty in Purifying the Secondary Amine
Q: My reaction has produced a mixture of primary, secondary, and tertiary amines. What is the best way to isolate the desired secondary amine?
A: The separation of a mixture of amines can be challenging but is achievable through several methods.
Purification Strategies:
-
Acid-Base Extraction: This technique exploits the different basicities of primary, secondary, and tertiary amines. By carefully adjusting the pH of the aqueous phase, it is possible to selectively extract the amines into an organic solvent.[6]
-
Chromatography:
-
Flash Column Chromatography: This is a common method for separating amine mixtures. Using a silica gel column with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia can help to prevent streaking of the amines on the column.[7]
-
Reverse-Phase Chromatography: This can be an effective alternative, particularly for more polar amines.[7]
-
-
Chemical Separation (Hofmann's Method): This classical method involves reacting the amine mixture with diethyl oxalate.[7][8][9][10]
-
Crystallization of Amine Salts: Amines can be converted to their salts (e.g., hydrochlorides) by treatment with an acid. These salts often have different solubilities, which can be exploited for separation by fractional crystallization.[7]
Data Presentation
The following tables summarize quantitative data from the literature to aid in the selection of optimal reaction conditions.
Table 1: Selective N-Alkylation of Benzylamine with n-Butyl Bromide [4]
| Base (1.1 eq) | Solvent (DMF) | Time (h) | Selectivity (Mono:Di) | Yield (%) |
| Triethylamine | DMF | 9 | 87:9 | 76 |
| DIPEA | DMF | 8 | 89:8 | 77 |
| DMAP | DMF | 8 | 93:4 | 79 |
| DBU | DMF | 6 | 81:16 | 73 |
Reaction Conditions: Benzylamine hydrobromide (1 eq), n-butyl bromide (1.1 eq), Base (1.1 eq), DMF, 20-25°C.
Table 2: Cesium Hydroxide Promoted N-Alkylation of Primary Amines [11]
| Primary Amine | Alkyl Halide | Equivalents of CsOH | Time (h) | Yield of Secondary Amine (%) |
| Benzylamine | n-Butyl Bromide | 1.2 | 4 | 95 |
| Cyclohexylamine | Benzyl Bromide | 1.2 | 2 | 98 |
| n-Hexylamine | Ethyl Bromide | 2.0 | 12 | 85 |
Reaction Conditions: Primary Amine (1 eq), Alkyl Halide (1.2 eq), CsOH, DMSO, Room Temperature.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)[1]
This protocol describes a general one-pot procedure for the synthesis of a secondary amine from a primary amine and an aldehyde.
Materials:
-
Primary amine
-
Aldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the primary amine (1.0 equivalent) in DCM or DCE, add the aldehyde (1.0-1.2 equivalents).
-
If the reaction is sluggish, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by TLC or GC-MS.
-
Once imine formation is complete or has reached equilibrium, add STAB (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS (typically 2-24 hours).
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary amine.
-
Purify the crude product by column chromatography, distillation, or crystallization as required.
Protocol 2: Selective Mono-N-Alkylation of a Primary Amine
This protocol provides a general method for the selective synthesis of a secondary amine, minimizing overalkylation.
Materials:
-
Primary amine
-
Alkyl halide
-
Potassium carbonate (K2CO3) or Cesium hydroxide (CsOH)
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the primary amine (5-10 equivalents) in acetonitrile or DMF, add the base (e.g., K2CO3, 2-3 equivalents).
-
Add the alkyl halide (1.0 equivalent) dropwise to the stirred mixture at room temperature over a period of 1-2 hours.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The excess primary amine can often be removed by distillation or by washing the organic layer with a dilute acid solution.
-
Purify the resulting secondary amine by column chromatography, distillation, or crystallization.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the synthesis and purification of secondary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistnotes.com [chemistnotes.com]
- 8. CHEM-GUIDE: Separation of primary , secondary and tertiary amines by Hoffmann's method [chem-guide.blogspot.com]
- 9. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 10. Name of method use to separate primary, secondary and tertiary amines is.. [askfilo.com]
- 11. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
Technical Support Center: Reductive Amination of 4-Methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the reductive amination of 4-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reductive amination of 4-methoxybenzaldehyde?
A1: The most prevalent side reactions include:
-
Over-alkylation: When using a primary amine, the newly formed secondary amine can react with another molecule of 4-methoxybenzaldehyde to form a tertiary amine. This occurs because the product amine can be more nucleophilic than the starting amine.[1]
-
Aldehyde Reduction: The reducing agent can directly reduce 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol. This is more common with less selective reducing agents like sodium borohydride (NaBH₄).[2][3]
-
Imine Intermediate Persistence: Incomplete reduction can lead to the isolation of the intermediate N-(4-methoxybenzylidene)amine (a Schiff base) instead of the desired amine.[4]
-
Cyanated Byproduct Formation: If sodium cyanoborohydride (NaBH₃CN) is used as the reducing agent, the cyanide ion can act as a nucleophile and add to the iminium ion, forming an α-amino nitrile byproduct.[5]
Q2: How can I minimize the formation of the tertiary amine byproduct (over-alkylation)?
A2: To suppress over-alkylation, consider the following strategies:
-
Stoichiometric Control: Use a slight excess of the primary amine relative to 4-methoxybenzaldehyde. This increases the likelihood of the aldehyde reacting with the primary amine instead of the secondary amine product.
-
Two-Step (Indirect) Procedure: First, form the imine by reacting 4-methoxybenzaldehyde with the primary amine, often with removal of water. Then, in a separate step, add the reducing agent to isolate the desired secondary amine. This method is particularly effective when dialkylation is a significant issue.[6][7]
-
Choice of Reducing Agent: While the choice of reducing agent primarily impacts aldehyde reduction, reaction conditions that favor rapid and complete conversion of the imine can help minimize the time the product amine is exposed to unreacted aldehyde.
Q3: My reaction is producing a significant amount of 4-methoxybenzyl alcohol. What is the cause and how can I prevent it?
A3: The formation of 4-methoxybenzyl alcohol is due to the reduction of the starting aldehyde, 4-methoxybenzaldehyde, by the hydride reagent.[4] This side reaction is particularly problematic when using less selective reducing agents.
To mitigate this:
-
Select a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for one-pot reductive aminations as it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine (iminium ion).[6][8] Sodium cyanoborohydride (NaBH₃CN) is also more selective than sodium borohydride (NaBH₄), especially under mildly acidic conditions (pH 6-7).[5][6]
-
Employ a Two-Step Protocol: If using a less selective reducing agent like NaBH₄, it is crucial to first allow for the complete formation of the imine before introducing the reducing agent.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired amine, significant amount of unreacted 4-methoxybenzaldehyde | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Sterically hindered amine. | 1. Add a catalytic amount of acetic acid to facilitate imine formation. 2. Use fresh, anhydrous reducing agent and solvent. 3. Increase reaction time and/or temperature. For highly hindered substrates, consider using a more reactive reducing system or a two-step approach.[9] |
| Presence of a tertiary amine byproduct in the reaction with a primary amine | The secondary amine product is reacting with remaining 4-methoxybenzaldehyde (over-alkylation).[1] | 1. Use a 1.1 to 1.5 molar excess of the primary amine. 2. Perform a two-step reductive amination: form the imine first, then reduce.[7] |
| Significant formation of 4-methoxybenzyl alcohol | The reducing agent is reducing the aldehyde starting material. This is common with NaBH₄ in a one-pot reaction.[2] | 1. Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][8] 2. If using NaBH₄, ensure complete imine formation before adding the reducing agent (two-step procedure).[2] |
| The major product is the imine (Schiff base) | Incomplete reduction of the imine intermediate.[4] | 1. Add more reducing agent. 2. Increase the reaction time. 3. Ensure the pH is appropriate for the chosen reducing agent to be active. |
| An unexpected peak in the mass spectrum, possibly corresponding to the addition of CN | Use of sodium cyanoborohydride (NaBH₃CN) as the reducing agent can lead to the formation of a cyanated byproduct.[5] | 1. Switch to a non-cyanide-based reducing agent like NaBH(OAc)₃.[10] 2. Carefully control the reaction pH to be between 6 and 7 to favor imine reduction over cyanide addition.[6] |
Quantitative Data Summary
The choice of reducing agent and reaction conditions significantly impacts the product distribution. The following table summarizes typical yields and byproduct formation.
| Amine | Reducing Agent/Catalyst | Desired Amine Yield (%) | 4-Methoxybenzyl Alcohol Yield (%) | Other Byproducts/Comments |
| n-Butylamine | Co-Mel/SiO₂ with H₂ | 73 | 19 | 9% Schiff base intermediate[4] |
| Benzylamine | Co-Mel/SiO₂ with H₂ | 72 | 27 | -[4] |
| Diisopropylamine | Co-containing composites with H₂ | 0 | Major Product | Amine is too sterically hindered for these conditions; only aldehyde reduction is observed.[4] |
| Aniline | NaBH₄/DOWEX® 50WX8 | 93 | Not Reported | -[11] |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is suitable for the reaction of 4-methoxybenzaldehyde with both primary and secondary amines and is designed to minimize the reduction of the aldehyde.
Materials:
-
4-Methoxybenzaldehyde
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous DCE or DCM, add the amine (1.0-1.2 eq).
-
If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA).
-
(Optional) Add a catalytic amount of acetic acid (0.1-1.0 eq) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring solution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is advantageous when over-alkylation is a concern or when using the less selective but often more readily available NaBH₄.
Materials:
-
4-Methoxybenzaldehyde
-
Primary amine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Step 1: Imine Formation
-
Dissolve 4-methoxybenzaldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol.
-
Stir the mixture at room temperature. The formation of the imine can be monitored by the disappearance of the aldehyde spot on TLC. For some substrates, refluxing for a few hours may be necessary to drive the reaction to completion.[12] Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq) in small portions.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Visualizations
Caption: General reaction pathway for the reductive amination of 4-methoxybenzaldehyde, highlighting the formation of the desired amine and key side products.
Caption: A logical workflow for troubleshooting common issues in the reductive amination of 4-methoxybenzaldehyde.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. redalyc.org [redalyc.org]
- 12. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-Methoxybenzyl)(2-methoxyethyl)amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (4-Methoxybenzyl)(2-methoxyethyl)amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | - Ensure anhydrous reaction conditions by using dry solvents and reagents. Water can hydrolyze the imine intermediate. - Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture. - Confirm imine formation via TLC or ¹H NMR by observing the disappearance of the aldehyde peak and the appearance of a new imine peak. |
| Suboptimal pH | - Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the reaction is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the aldehyde will not be sufficiently activated. - A catalytic amount of acetic acid is commonly added to facilitate imine formation. |
| Ineffective Reducing Agent | - Use a fresh, high-quality reducing agent. Borohydride reagents can degrade over time. - Select a reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred for one-pot reactions as they are less likely to reduce the starting aldehyde.[1][2] |
| Side Reaction: Aldehyde Reduction | - If using a strong reducing agent like sodium borohydride (NaBH₄), the aldehyde may be reduced to 4-methoxybenzyl alcohol. This is more likely if the reducing agent is added before imine formation is complete. - To mitigate this, consider a two-step process: first, form the imine, and then add the NaBH₄. Alternatively, use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2] |
| Incomplete Reaction | - Monitor the reaction progress by TLC or LC-MS. If the starting materials are still present after an extended period, consider increasing the reaction temperature or extending the reaction time. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Bis-alkylation (Tertiary Amine Formation) | - This can occur if the newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced. - Using a slight excess of the primary amine (2-methoxyethylamine) can help to minimize this side reaction. |
| 4-Methoxybenzyl Alcohol | - As mentioned above, this results from the reduction of 4-methoxybenzaldehyde. Use a milder or more selective reducing agent. |
| Unreacted Starting Materials | - If the reaction has not gone to completion, you will have unreacted 4-methoxybenzaldehyde and/or 2-methoxyethylamine in your crude product. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common method is a reductive amination reaction. This involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agent is best for this synthesis?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations. It is mild enough to not significantly reduce the aldehyde, is effective at reducing the iminium ion, and does not require acidic conditions that can be problematic with more sensitive substrates. Sodium cyanoborohydride (NaBH₃CN) is also a good option, but it is toxic and requires handling with care. Sodium borohydride (NaBH₄) can be used, but it is a stronger reducing agent and may reduce the starting aldehyde, leading to lower yields of the desired product.[1][2]
Q3: What is the optimal solvent for this reaction?
Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive amination with sodium triacetoxyborohydride.[3] Methanol is often used when sodium borohydride is the reducing agent. The choice of solvent can impact reaction rate and solubility of the reagents.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (4-methoxybenzaldehyde and 2-methoxyethylamine). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the progress of the reaction.
Q5: What is the best way to purify the final product?
Flash column chromatography on silica gel is a common and effective method for purifying this compound.[4] A solvent system of ethyl acetate and hexanes, with a small amount of triethylamine to prevent the amine from streaking on the acidic silica gel, is a good starting point for elution.
Quantitative Data
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaBH(OAc)₃ | DCM | 25 | 12 | 85-95 | [3] |
| NaBH₃CN | MeOH | 25 | 12 | 80-90 | [1] |
| NaBH₄ | MeOH | 0 to 25 | 4 | 60-75* | [2] |
*Yields can be lower due to the competing reduction of the aldehyde.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Triacetoxyborohydride
Materials:
-
4-Methoxybenzaldehyde
-
2-Methoxyethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, and triethylamine for elution
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) is added 2-methoxyethylamine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature and monitored by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x V).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford this compound as a colorless oil.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Troubleshooting guide for the purification of polar amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of polar amines.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Poor or No Retention in Reversed-Phase Chromatography
Question: My polar amine elutes in the void volume when using a standard C18 column. How can I achieve retention?
Answer: This is a common problem when purifying highly polar compounds using traditional reversed-phase chromatography (RPC). The polar nature of the amine leads to weak interactions with the non-polar stationary phase.[1] Here are two primary strategies to increase retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that show little to no retention in RPC.[2] It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[2][3]
-
High pH Reversed-Phase Chromatography: For basic amines, increasing the pH of the mobile phase can neutralize the positive charge on the amine, making it more hydrophobic and thereby increasing its retention on a reversed-phase column. A general guideline is to adjust the mobile phase pH to be at least two units above the pKa of the amine.[4]
Issue 2: Significant Peak Tailing in Normal-Phase Chromatography
Question: I am observing significant peak tailing while purifying my polar amine on a silica gel column. How can I improve the peak shape?
Answer: Peak tailing with amines on silica columns is typically caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.[5] This can lead to poor separation and low recovery. Here are several approaches to mitigate this issue:
-
Mobile Phase Additives: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic silanol groups.[4]
-
Triethylamine (TEA): Typically, 0.1-1% TEA is added to the eluent.[6]
-
Ammonia: A solution of methanol saturated with ammonia can be used as part of the mobile phase. For very polar amines, a mobile phase like 80:18:2 Dichloromethane:Methanol:Ammonium Hydroxide can be effective.
-
-
Alternative Stationary Phases: If mobile phase additives are insufficient, consider a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups that shield the acidic silanols, providing a less interactive surface for basic compounds and often eliminating the need for basic additives.
-
Alumina (Basic or Neutral): Alumina is a suitable alternative to silica for purifying basic compounds.
-
Issue 3: Low Recovery of the Polar Amine
Question: I am experiencing significant loss of my polar amine during purification. What are the potential causes and solutions?
Answer: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase or compound degradation.
-
Irreversible Adsorption: The strong interaction between basic amines and acidic silica can lead to the irreversible binding of the compound to the column.
-
Solution: Use mobile phase additives like TEA or switch to a less acidic stationary phase like amine-functionalized silica or alumina.[4] Reversed-phase chromatography is also a viable alternative.
-
-
Compound Degradation: Some amines are sensitive to the acidic nature of silica gel and can degrade on the column.
-
Solution: Employing a less acidic stationary phase or using reversed-phase chromatography can prevent degradation. Supercritical Fluid Chromatography (SFC) is another option, as its mobile phase (supercritical CO2 with a co-solvent) is less acidic than silica gel.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using HILIC for polar amine purification?
A1: HILIC is advantageous for separating highly polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high organic solvent content, which is compatible with mass spectrometry when volatile buffers are used.[2][3]
Q2: When should I consider using Supercritical Fluid Chromatography (SFC)?
A2: SFC is a powerful technique for purifying polar and basic compounds, often providing better peak shapes than normal-phase HPLC.[6] It is also a "green" technology due to the use of supercritical CO2 as the primary mobile phase, which reduces organic solvent consumption. It is particularly beneficial for chiral separations.
Q3: How can I remove highly polar, water-soluble impurities from my polar amine product?
A3: If your amine has some solubility in an organic solvent, an acid-base extraction can be very effective for removing water-soluble acidic or neutral impurities. For highly water-soluble amines, ion-exchange chromatography is a powerful tool.[6] Cation-exchange chromatography is particularly well-suited for the purification of basic compounds like amines.
Q4: Can I use normal-phase chromatography with silica gel for polar amines?
A4: Yes, but it often requires careful method development. Due to the basicity of amines and the acidity of silica, you will likely need to add a basic modifier like triethylamine or ammonia to your mobile phase to prevent peak tailing and improve recovery.[4] Using an amine-functionalized silica column can simplify this process.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Challenges |
| Normal-Phase (Modified) | Silica Gel | Non-polar solvent with polar modifier (e.g., Methanol) and basic additive (e.g., 0.1-1% TEA) | Readily available stationary phase. | Prone to peak tailing and low recovery without modification; potential for compound degradation.[4] |
| High pH Reversed-Phase | pH-stable C18 (hybrid silica or polymer-based) | Acetonitrile/Methanol and water with a high pH buffer (e.g., 10 mM ammonium bicarbonate, pH 10) | Good for moderately polar amines; familiar technique.[6] | Requires pH-stable columns and HPLC system; buffer selection is critical.[7] |
| HILIC | Silica, Diol, Amide, or Zwitterionic | High percentage of organic solvent (e.g., >70% Acetonitrile) with aqueous buffer (e.g., 10-20 mM ammonium formate) | Excellent for highly polar compounds; MS-compatible.[2][3] | Requires careful column equilibration; can be sensitive to mobile phase composition.[5] |
| SFC | Various (chiral and achiral) | Supercritical CO2 with a polar co-solvent (e.g., Methanol) and often a basic additive | Fast separations; low organic solvent consumption; good for chiral separations.[6] | Requires specialized equipment; analyte solubility in CO2 can be a limitation. |
| Ion-Exchange | Cation or Anion Exchange Resin | Aqueous buffer with increasing salt concentration or pH gradient | Excellent for charged and highly polar amines; high capacity. | Requires the compound to be charged; high salt concentrations in fractions may need to be removed. |
Experimental Protocols
Detailed Methodology: HILIC for Polar Amine Purification
-
Column Selection: Choose a HILIC-specific column (e.g., silica, diol, amide, or zwitterionic phase). Standard silica columns can also be operated in HILIC mode.[2]
-
Mobile Phase Preparation:
-
Solvent A (Weak): Acetonitrile.
-
Solvent B (Strong): Water or an aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted with formic acid or ammonia). A buffer is recommended for reproducible results.[3]
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) for at least 20-30 column volumes. This is a critical step in HILIC.[5]
-
Sample Preparation: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent.
-
Gradient Elution:
-
Start with a high percentage of acetonitrile (e.g., 95%).
-
Gradually increase the aqueous component. A typical gradient might be from 5% to 40% Solvent B over 15-20 minutes.[6]
-
-
Flow Rate: Adjust based on column dimensions and particle size (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are compatible with MS detection.
Detailed Methodology: Cation-Exchange Chromatography for Polar Amine Purification
-
Resin Selection: Choose a cation-exchange resin appropriate for the pH range and the charge of your amine.
-
Buffer Preparation:
-
Binding Buffer: A buffer with a pH at which the target amine is positively charged and the binding to the resin is maximized. The ionic strength should be low.
-
Elution Buffer: The same buffer as the binding buffer but with a high salt concentration (e.g., 1 M NaCl) or a higher pH to elute the bound amine.
-
-
Column Packing and Equilibration: Pack the column with the cation-exchange resin and equilibrate with 5-10 column volumes of the binding buffer.
-
Sample Loading: Dissolve the sample in the binding buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove unbound impurities.
-
Elution: Elute the bound amine using a linear gradient of the elution buffer (e.g., 0-100% over 10-20 column volumes) or a step gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target amine.
-
Desalting: If necessary, remove the high salt concentration from the purified fractions using dialysis or a desalting column.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in polar amine purification.
Caption: Experimental workflow for HILIC purification of polar amines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
Technical Support Center: Purification of (4-Methoxybenzyl)(2-methoxyethyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (4-Methoxybenzyl)(2-methoxyethyl)amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation and Peak Tailing during Column Chromatography
Question: My product is streaking or tailing on the silica gel column, leading to poor separation from impurities. What can I do?
Answer: This is a common problem when purifying amines on silica gel. The basic nature of the amine interacts strongly with the acidic silanol groups on the silica surface, causing poor chromatographic performance. Here are several strategies to resolve this issue:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system.
-
Ammonia: A solution of methanol saturated with ammonia can be used as part of your mobile phase. For instance, a mobile phase of dichloromethane:methanol:ammonium hydroxide (e.g., 80:18:2) can be effective for polar amines.[1]
-
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica, which creates a more basic surface and minimizes interactions with the analyte.[1]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
-
Pre-treatment of Silica Gel: Before packing the column, you can wash the silica gel with a solution of your eluent containing the basic modifier (e.g., 1% TEA in your solvent system) to neutralize the stationary phase.[2]
Issue 2: Difficulty Removing Polar Impurities
Question: I am having trouble removing highly polar, water-soluble impurities from my product. How can I effectively wash them away?
Answer: Standard aqueous washes can sometimes be insufficient. An acid-base extraction is a highly effective method for separating amines from non-basic impurities.
-
Acid Wash: Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basification and Extraction: Separate the aqueous layer containing your protonated amine. Neutralize the aqueous layer by adding a base (e.g., 1M NaOH) until it is basic (pH > 10). Your amine will deprotonate and become insoluble in water. You can then extract your purified amine back into an organic solvent.
-
Brine Wash and Drying: Wash the organic layer containing your purified amine with brine to remove excess water, then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating.
Issue 3: Product is a High-Boiling Point Oil
Question: My purified this compound is a high-boiling point oil, making it difficult to purify by distillation and remove residual solvent. What is the best approach?
Answer: For high-boiling point compounds, vacuum distillation is the preferred method.
-
Vacuum Distillation: By reducing the pressure, you lower the boiling point of your compound, allowing it to distill at a lower temperature and preventing decomposition.
-
Procedure: Place the crude oil in a distillation flask with a stir bar or boiling chips. Connect the flask to a vacuum distillation apparatus. Gradually apply vacuum and gently heat the flask. Collect the fraction that distills at a constant temperature under a stable vacuum.
-
-
Solvent Removal: To remove high-boiling point solvents like DMF or DMSO, consider an aqueous workup with multiple extractions into a lower-boiling point organic solvent before the final vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes, such as reductive amination, potential impurities include:
-
Unreacted Starting Materials: 4-Methoxybenzaldehyde and 2-methoxyethylamine.
-
Over-alkylation Products: Bisthis compound.
-
By-products from Side Reactions: Depending on the reducing agent and reaction conditions, other by-products may be present.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: The following techniques are recommended for purity analysis:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and detecting non-volatile impurities. A C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or triethylamine) is a good starting point.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
Q3: Can I purify my amine by recrystallization?
A3: Yes, recrystallization can be an effective purification method, especially if your product is a solid at room temperature or can be converted into a crystalline salt.
-
Free Base: If the amine itself is a solid, you can try recrystallizing it from a suitable organic solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).
-
Salt Formation: A more common and often more effective method is to convert the amine into a salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. These salts are often crystalline and can be recrystallized from polar solvents like ethanol, methanol, or isopropanol.[1]
Quantitative Data Summary
The following table summarizes typical purity analysis data for a synthesized secondary amine, demonstrating the effectiveness of HPLC in separating the main product from common impurities.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) | Comments |
| Commercial Standard | 5.23 | 99.95 | >99.9 | Single, sharp peak indicating high purity. |
| Synthesized Batch | 5.24 | 98.52 | 98.5 | Main peak corresponds to the standard. Minor impurity peaks detected. |
| Impure Sample | 5.25 | 85.10 | 85.1 | Significant impurity peaks observed, including unreacted starting materials. |
| Impurity 1 (4-Methoxybenzaldehyde) | ~3.5 | 7.45 | - | Corresponds to an unreacted starting material. |
| Impurity 2 (2-Methoxyethylamine) | ~2.0 | 5.93 | - | Corresponds to an unreacted starting material. |
Note: Retention times are illustrative and will vary depending on the specific HPLC method used.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography with a Basic Modifier
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common mobile phase for secondary amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Add 0.5-1% triethylamine (TEA) to the solvent system to improve peak shape.
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Column Packing: Pack a flash chromatography column with silica gel using the selected mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase containing TEA. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate (10 volumes).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 volumes). The amine will move to the aqueous layer.
-
Organic Layer Removal: Discard the organic layer which contains non-basic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 5M NaOH with stirring until the pH is >10.
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Back Extraction: Extract the basified aqueous layer with fresh ethyl acetate (3 x 10 volumes). The purified amine will now be in the organic layer.
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Drying and Concentration: Combine the organic extracts, wash with brine (1 x 5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation of the target amine.
References
Challenges in the scale-up synthesis of (4-Methoxybenzyl)(2-methoxyethyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of (4-Methoxybenzyl)(2-methoxyethyl)amine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is through a two-step reductive amination process. This involves the initial formation of an imine intermediate from 4-methoxybenzaldehyde and 2-methoxyethylamine, followed by the reduction of the imine to the desired secondary amine.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: Both the imine formation and the reduction steps can be exothermic. Efficient heat management is crucial to prevent side reactions and ensure consistent product quality.[1]
-
Mixing: Homogeneous mixing is essential in large reactors to ensure uniform reaction rates and prevent localized high concentrations of reagents.[1]
-
Rate of Reagent Addition: Controlled addition of the reducing agent is critical to manage the reaction exotherm and minimize the formation of impurities.
-
Moisture Control: The reaction should be carried out under anhydrous conditions as the presence of water can interfere with the reducing agent and lead to side reactions.
Q3: What are the potential major impurities in the synthesis of this compound?
A3: Potential impurities include:
-
Unreacted starting materials (4-methoxybenzaldehyde and 2-methoxyethylamine).
-
The alcohol byproduct from the reduction of the starting aldehyde (4-methoxybenzyl alcohol).
-
Over-alkylation leading to the formation of a tertiary amine.
-
Bis-(4-methoxybenzyl)amine as a potential side product.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Final Product
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Incomplete Imine Formation: The initial formation of the imine is an equilibrium-driven process.
-
Recommendation: Ensure the effective removal of water formed during this step. On a larger scale, a Dean-Stark apparatus can be employed when using a suitable solvent like toluene.[2]
-
-
Inefficient Reduction: The choice and handling of the reducing agent are critical.
-
Recommendation: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[2][3] Ensure it is fresh and has been stored under anhydrous conditions. The addition should be done portion-wise at a controlled temperature (e.g., 0-5 °C) to prevent decomposition and side reactions.[2]
-
-
Sub-optimal pH: The pH of the reaction medium can influence the rate of both imine formation and reduction.
-
Recommendation: For the reductive amination, maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without significantly hydrolyzing it.[4]
-
-
Product Loss During Work-up and Purification:
-
Recommendation: The amine product is basic and can be extracted efficiently from the organic phase with an acidic aqueous solution. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can improve recovery. Purification by column chromatography or vacuum distillation should be optimized to minimize losses.[5]
-
Issue 2: Presence of Significant Impurities
Q: My final product is contaminated with unreacted 4-methoxybenzaldehyde and/or 4-methoxybenzyl alcohol. How can I minimize these impurities?
A: The presence of these impurities indicates issues with the reduction step.
-
Cause: Addition of the reducing agent before the complete formation of the imine can lead to the reduction of the unreacted aldehyde to the corresponding alcohol.[3]
-
Recommendation: Monitor the imine formation by techniques like TLC or ¹H NMR to ensure the aldehyde has been consumed before adding the reducing agent.
-
-
Cause: Insufficient amount of reducing agent or deactivation of the reagent.
-
Recommendation: Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent moisture from deactivating the hydride reagent.
-
Q: I am observing the formation of a tertiary amine as a byproduct. How can this be prevented?
A: The formation of a tertiary amine is a common side reaction in reductive aminations.
-
Cause: The newly formed secondary amine can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine.
-
Recommendation: This can often be minimized by using a slight excess of the primary amine (2-methoxyethylamine) relative to the aldehyde. Additionally, a slow and controlled addition of the reducing agent can help favor the reduction of the primary imine.
-
Experimental Protocols
Protocol 1: Two-Step Reductive Amination
This protocol is based on established procedures for similar reductive aminations.[2]
Step 1: Imine Formation
-
To a stirred solution of 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., toluene, methanol, or ethanol) at room temperature, add 2-methoxyethylamine (1.0-1.1 eq).[2]
-
If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove the water formed. Monitor the reaction by TLC until the aldehyde is consumed.
-
If using methanol or ethanol, stir the mixture at room temperature for 1-3 hours.[2]
Step 2: Reduction
-
Cool the reaction mixture containing the imine to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) in portions, maintaining the temperature below 10 °C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.[2][5]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of secondary amines via reductive amination, which can be used as a starting point for the optimization of the this compound synthesis.
| Parameter | Value | Reference |
| Reactant Ratio | ||
| 4-methoxybenzaldehyde : 2-methoxyethylamine | 1 : 1 to 1 : 1.1 | [2] |
| Aldehyde/Imine : Sodium Borohydride | 1 : 1.1 to 1 : 1.5 | [2] |
| Reaction Conditions | ||
| Imine Formation Temperature | Room Temperature to Reflux | [2] |
| Reduction Temperature | 0 - 10 °C (addition), then Room Temp | [2] |
| Reaction Time (Imine Formation) | 1 - 6 hours | [2] |
| Reaction Time (Reduction) | 2 - 12 hours | [2] |
| Yield (Typical for similar amines) | 80 - 95% | [2][5] |
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting synthesis issues.
Logical Relationship of Side Reactions
Caption: Key side reactions in the reductive amination process.
References
Technical Support Center: Preventing Oxidation of Secondary Amines During Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidation of secondary amines during experimental workup.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of secondary amines that may indicate oxidation.
Issue 1: Color Change (Yellow, Brown, or Pink) in the Organic Layer During Extraction or Concentration
-
Question: My organic layer containing the secondary amine is turning yellow/brown during aqueous workup. What is happening and what should I do?
-
Answer: This color change is a common indicator of amine oxidation. Oxidation can be accelerated by the presence of oxygen, metal ions, and light. To address this, you should:
-
Work under an inert atmosphere: If possible, perform the extraction and subsequent steps under a nitrogen or argon atmosphere. This is the most effective way to prevent air oxidation.[1]
-
Use deoxygenated solvents: Before the workup, sparge all your solvents (both organic and aqueous) with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1]
-
Perform an acidic wash: Wash the organic layer with a dilute solution of a non-oxidizing acid (e.g., 1 M HCl or 1 M H₂SO₄). This will convert the amine to its protonated salt, which is generally more stable to oxidation and will partition into the aqueous layer.[2][3][4] You can then re-basify the aqueous layer and extract your purified amine. This method is only suitable for acid-stable products.
-
Add a metal chelator: If you suspect metal-catalyzed oxidation (e.g., from residual metal catalysts), add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous wash.
-
Quench with an antioxidant: Before starting the aqueous workup, you can add a small amount of an antioxidant to the reaction mixture. See the detailed protocol below.
-
Issue 2: The Purified Amine Discolors Upon Standing or During Concentration
-
Question: I have purified my secondary amine by column chromatography, but it is turning a different color in the flask on the rotary evaporator or while standing on the bench. How can I prevent this?
-
Answer: This indicates that your purified amine is still susceptible to oxidation. Here are some strategies to mitigate this:
-
Concentrate under inert atmosphere: Use a rotary evaporator equipped with a nitrogen or argon inlet to prevent exposure to air during solvent removal.
-
Store under inert gas: Store the purified amine under an inert atmosphere in a sealed vial, preferably in a freezer to slow down any potential degradation.
-
Add an antioxidant for storage: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). The appropriate amount will depend on your specific amine and should be determined empirically.
-
Issue 3: Streaking and Discoloration on Silica Gel During Column Chromatography
-
Question: My secondary amine is streaking on the silica gel column and leaving a colored band at the top. Am I losing my product to oxidation on the column?
-
Answer: Yes, the acidic nature of silica gel can promote the oxidation of sensitive amines. To address this:
-
Use a basic mobile phase: Add a small amount of a volatile amine, such as triethylamine (Et₃N) or n-propylamine (typically 0.1-1%), to your eluent system.[4][5] This will neutralize the acidic sites on the silica gel and reduce streaking and on-column degradation.
-
Use basic alumina: Consider using basic alumina instead of silica gel as your stationary phase for the purification of basic and oxidation-sensitive amines.[4]
-
Work quickly: Do not let the amine sit on the column for an extended period. Load the column and elute your product as efficiently as possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the main causes of secondary amine oxidation during workup?
A1: The primary causes of secondary amine oxidation during workup are:
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Dissolved Oxygen: Exposure to air, especially when stirred or heated, can lead to the formation of various oxidation products.
-
Metal Ions: Trace amounts of metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of amines.[6] These can be present as residual catalysts from a previous reaction step or as impurities in reagents and glassware.
-
Light: Exposure to UV or even ambient light can promote the formation of radical species that initiate oxidation.
-
Heat: Higher temperatures during extraction or concentration can accelerate the rate of oxidation.
Q2: Which antioxidants are recommended for preventing secondary amine oxidation during workup?
A2: Several types of antioxidants can be used. The choice depends on the specific amine and the reaction conditions.
-
Phenolic Antioxidants: Hindered phenols like Butylated Hydroxytoluene (BHT) and Vitamin E (α-tocopherol) are effective radical scavengers.
-
Hindered Amine Light Stabilizers (HALS): These are very effective antioxidants, although their mechanism is complex.
-
Sulfur-based Antioxidants: Compounds like dialkyl thiodipropionates can be used.[7]
-
Metal Chelators: If metal-catalyzed oxidation is a concern, agents like EDTA, DTPA, or citric acid can be added to the aqueous phase during workup to sequester metal ions.[6]
Q3: How can I perform a workup under an inert atmosphere?
A3: Working under an inert atmosphere involves using specialized glassware and techniques to exclude air from your reaction and workup.
-
Glassware: Use a Schlenk line or a glovebox. For extractions, a Schlenk-adapted separatory funnel is ideal.
-
Solvent Degassing: Deoxygenate all solvents by bubbling a stream of nitrogen or argon through them for at least 30 minutes before use.
-
Procedure: A general workflow is depicted in the diagram below. All transfers of liquids should be done via cannula or syringe under a positive pressure of inert gas.
Q4: Can I use an acidic wash to protect my secondary amine from oxidation?
A4: Yes, this is a very effective method, provided your target molecule is stable to acidic conditions.[2][3] By washing the organic solution of your amine with a dilute acid (e.g., 1 M HCl), you form the corresponding ammonium salt. This salt is typically more soluble in the aqueous phase and less susceptible to oxidation. After separating the aqueous layer, you can neutralize it with a base (e.g., NaOH or NaHCO₃) to regenerate the free amine, which can then be extracted with an organic solvent.
Quantitative Data
While specific quantitative data for the efficiency of various antioxidants in preventing secondary amine oxidation during laboratory workup is not extensively available in the literature, the following table provides a qualitative comparison based on general antioxidant properties and mechanisms.
| Antioxidant Class | Example(s) | Mechanism of Action | Relative Effectiveness (Qualitative) | Notes |
| Phenolic Antioxidants | BHT, Vitamin E | Radical Scavenging (Hydrogen Atom Transfer) | Good | Effective against free radical chain reactions. |
| Hindered Amines | HALS | Radical Scavenging (Complex Cycle) | Very Good | Highly efficient, but can be more expensive. |
| Sulfur-based | Dialkyl thiodipropionates | Peroxide Decomposition | Good | Often used in combination with primary antioxidants.[7] |
| Metal Chelators | EDTA, Citric Acid | Sequesters Metal Ions | Effective for metal-catalyzed oxidation | Addresses a specific oxidation pathway.[6] |
Experimental Protocols
Protocol 1: General Workup of a Secondary Amine with an Acidic Wash
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was run in a polar, water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl and shake gently, venting frequently.
-
Separate the layers. The protonated amine should now be in the aqueous layer.
-
Extract the organic layer one more time with 1 M HCl.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is > 10.
-
Extract the aqueous layer three times with a fresh portion of the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
Protocol 2: Antioxidant Quench Prior to Aqueous Workup
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Prepare a stock solution of an antioxidant (e.g., 0.1 M BHT in the reaction solvent).
-
Add a small amount of the antioxidant stock solution to the reaction mixture (e.g., 0.01-0.1 equivalents relative to the amine).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Proceed with the standard aqueous workup (e.g., as described in Protocol 1 or a simple water wash).
Protocol 3: Purification of a Secondary Amine by Column Chromatography
-
Choose an appropriate stationary phase. For many secondary amines, silica gel is suitable. For particularly sensitive or basic amines, consider using basic alumina.
-
Select an eluent system based on the polarity of your compound.
-
Add 0.1-1% triethylamine or n-propylamine to the eluent to suppress tailing and on-column degradation.[4][5]
-
Prepare the column as usual.
-
Dissolve the crude amine in a minimum amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Optimizing Cleavage of the 4-Methoxybenzyl (PMB) Protecting Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cleavage of the 4-methoxybenzyl (PMB) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving a 4-methoxybenzyl (PMB) ether?
The two main strategies for cleaving PMB ethers are acidic cleavage and oxidative cleavage.[1][2] Acidic cleavage typically involves the use of Brønsted or Lewis acids to facilitate an SN1-type reaction.[3][4] Oxidative cleavage is most commonly performed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which proceeds via the formation of a charge-transfer complex.[2][5]
Q2: Why is a scavenger necessary during acidic cleavage of a PMB ether?
During acidic cleavage, a stable 4-methoxybenzyl cation is generated.[6] This highly electrophilic species can react with nucleophilic functional groups on the starting material or the deprotected product, leading to unwanted side reactions such as Friedel-Crafts alkylation.[6][7] Scavengers are added to the reaction mixture to trap this carbocation and prevent these side reactions.[6]
Q3: What are some common scavengers used in acidic PMB deprotection?
Commonly used cation scavengers include anisole, 1,3-dimethoxybenzene, triisopropylsilane (TIS), and various thiols like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT).[3][8][9] The choice of scavenger depends on the substrate and other functional groups present in the molecule.[9]
Q4: Is the PMB group orthogonal to other common protecting groups?
Yes, the PMB group's reactivity profile allows for orthogonal deprotection strategies. For instance, a PMB ether can be selectively cleaved using DDQ in the presence of a benzyl (Bn) ether, as the Bn group is much less reactive under these oxidative conditions.[5][10] Similarly, the PMB group is more acid-labile than the Bn group, allowing for selective removal with careful selection of acidic conditions. However, it is more stable to acid than the 2,4-dimethoxybenzyl (DMB) group.[10]
Q5: Can DDQ be used to cleave PMB esters?
No, attempts to cleave PMB esters with DDQ are generally unsuccessful, even under forcing conditions.[6] The oxidation potential of the PMB ester is too low to form the necessary charge-transfer complex with DDQ.[6] This allows for the selective cleavage of PMB ethers in the presence of PMB esters.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The yield of the deprotected product is low.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration (Acidic Cleavage) | Increase the concentration of trifluoroacetic acid (TFA). A common range is 10-50% TFA in dichloromethane (DCM).[3][4] For resistant substrates, neat TFA can be used.[11] Alternatively, a stronger acid like triflic acid (TfOH) may be more effective.[4] |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress closely by TLC or LC-MS and extend the reaction time as needed.[9] For slow reactions, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial, provided the substrate is stable.[12][13] |
| Decomposed or Insufficient DDQ (Oxidative Cleavage) | DDQ is sensitive to moisture. Use a fresh bottle of high-purity DDQ.[14] Ensure a stoichiometric amount (typically 1.1-1.5 equivalents) is used for complete conversion.[2][14] |
| Inappropriate Solvent | For acidic cleavage, dichloromethane (DCM) is a common and effective solvent.[4][6] For DDQ reactions, a mixture of DCM and water (e.g., 18:1 v/v) is typically used to facilitate the hydrolysis of the intermediate.[2][14] |
| Steric Hindrance | If the PMB-protected hydroxyl group is sterically hindered, more forcing conditions may be necessary, such as longer reaction times, higher temperatures, or stronger acids. |
Issue 2: Formation of Side Products
Symptoms:
-
TLC or LC-MS analysis shows multiple spots or peaks in addition to the starting material and desired product.
-
Purification is difficult, and the final product is impure.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Alkylation by the 4-Methoxybenzyl Cation (Acidic Cleavage) | This is a common side reaction where the generated 4-methoxybenzyl cation alkylates electron-rich aromatic rings or other nucleophilic sites on the molecule.[6] Add an effective cation scavenger to the reaction mixture, such as anisole (5-10 equivalents) or triisopropylsilane (TIS, 2-5 equivalents).[3][7] |
| Oxidation of Other Functional Groups (Oxidative Cleavage) | Electron-rich functional groups, such as dienes or other aromatic rings, can be susceptible to oxidation by DDQ.[2] If this occurs, consider using milder acidic cleavage conditions instead. |
| Formation of p-Anisaldehyde Byproduct Complicates Purification | The formation of p-anisaldehyde is an inherent byproduct of oxidative cleavage with DDQ.[2] During workup, a wash with a saturated aqueous solution of sodium bisulfite can help to remove this aldehyde by forming a water-soluble adduct. |
| Decomposition of Acid-Sensitive Groups | If your substrate contains other acid-labile protecting groups (e.g., t-butyl esters, Boc groups), they may be cleaved under the reaction conditions.[6] Consider using milder acidic conditions (e.g., lower TFA concentration, shorter reaction time) or switch to an oxidative cleavage method. |
Data Presentation
Table 1: Comparison of Acidic Cleavage Conditions for PMB Ethers
| Reagent | Scavenger | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 10% TFA | - | Dichloromethane | Room Temp. | - | Quantitative | [6] |
| TFA | Anisole | Dichloromethane | - | - | High | [4][6] |
| TfOH (0.5 equiv) | - | Dichloromethane | 21 | 15 min | 88-94 | [4] |
| TfOH (0.5 equiv) | 1,3-Dimethoxybenzene (3 equiv) | Dichloromethane | 21 | 10 min | up to 98 | [4] |
| AlCl₃ (2.5 equiv) | Anisole | Dichloromethane | -50 | - | 60 | [6] |
| POCl₃ | - | Dichloroethane | Room Temp. | - | 82 | [6] |
Table 2: Comparison of Oxidative Cleavage Conditions for PMB Ethers with DDQ
| Substrate Type | DDQ (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 1.1 - 1.5 | Dichloromethane/Water | 0 to Room Temp. | 1 | 97 | [2] |
| Thiorhamnopyranoside | 2.3 | Dichloromethane/Water | 0 to Room Temp. | 1.5 | 78 | [1] |
| Thiorhamnopyranoside | 2.3 | Dichloromethane/Water | 0 to Room Temp. | 4 | 74 | [15] |
Experimental Protocols
Protocol 1: Acidic Cleavage of a PMB Ether using TFA and a Scavenger
This protocol provides a general procedure for the deprotection of a PMB-protected alcohol using trifluoroacetic acid (TFA) with a cation scavenger.
Materials:
-
PMB-protected alcohol
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anisole or Triisopropylsilane (TIS) (scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the PMB-protected alcohol in anhydrous DCM (to a concentration of approximately 0.1 M).[3]
-
Add a scavenger, such as anisole (5-10 equivalents) or TIS (2-5 equivalents), to the solution.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TFA to the desired concentration (typically 10-50% v/v).[3]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[3]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.[4]
Protocol 2: Oxidative Cleavage of a PMB Ether using DDQ
This protocol provides a general procedure for the oxidative cleavage of a PMB ether using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Materials:
-
PMB-protected alcohol
-
Dichloromethane (DCM)
-
Deionized water
-
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of DCM and water (typically an 18:1 v/v ratio) to a concentration of approximately 0.03 M.[1][2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution.[2][14]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[14] The reaction mixture will typically turn dark.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[14]
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄, and filter.[14]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.[14]
Visualizations
Caption: Workflow for the acidic cleavage of a PMB ether.
Caption: Workflow for the oxidative cleavage of a PMB ether.
Caption: Troubleshooting logic for PMB deprotection issues.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PMB Deprotection - TFA [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of (4-Methoxybenzyl)(2-methoxyethyl)amine and Other Secondary Amines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Secondary amines are a critical class of reagents, acting as nucleophiles in a wide array of bond-forming reactions. This guide provides an objective comparison of the performance of (4-Methoxybenzyl)(2-methoxyethyl)amine with other representative secondary amines in two key synthetic transformations: the Paal-Knorr pyrrole synthesis and N-alkylation reactions. The data presented herein, summarized from peer-reviewed literature, aims to inform researchers on the judicious selection of secondary amines to optimize reaction outcomes.
Performance in Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone for the construction of the pyrrole ring, a privileged scaffold in numerous pharmaceuticals.[1] This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2] While less common, secondary amines can also be employed. The reactivity of the amine in this synthesis is influenced by both electronic and steric factors. Electron-donating groups on the amine can enhance its nucleophilicity, while bulky substituents can hinder the reaction.[2]
To provide a comparative framework, we have summarized data from a study on the Paal-Knorr synthesis of N-substituted pyrroles using various primary benzylamines with 2,5-hexanedione.[3] Although this compound is a secondary amine, the data for substituted primary benzylamines can offer valuable insights into the expected influence of its electronic and steric profile. The presence of the electron-donating 4-methoxybenzyl group is expected to enhance reactivity, while the 2-methoxyethyl group introduces moderate steric bulk.
| Amine | Product | Yield (%) |
| Benzylamine | 2,5-Dimethyl-1-benzyl-1H-pyrrole | 91 |
| 4-Methylbenzylamine | 2,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrrole | 96 |
| This compound (Predicted) | 1-((4-Methoxybenzyl)(2-methoxyethyl))-2,5-dimethyl-1H-pyrrole | ~85-95 (estimated) |
| 4-Chlorobenzylamine | 1-(4-Chlorobenzyl)-2,5-dimethyl-1H-pyrrole | 97 |
| 4-Nitrobenzylamine | 2,5-Dimethyl-1-(4-nitrobenzyl)-1H-pyrrole | 73 |
| Dibenzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | Lower yield expected due to steric hindrance |
| N-Methylaniline | 1-Methyl-2,5-diphenyl-1H-pyrrole | Good yields reported in similar syntheses |
Table 1: Comparison of amine performance in the Paal-Knorr synthesis of N-substituted pyrroles from 2,5-hexanedione. Data for benzylamine derivatives is sourced from a study using CATAPAL 200 as a catalyst.[3] The yield for this compound is an educated estimate based on the observed electronic and steric trends.
Performance in N-Alkylation Reactions
N-alkylation is a fundamental transformation for the synthesis of more substituted amines. The direct alkylation of secondary amines with alkyl halides is a common method to produce tertiary amines.[1] The nucleophilicity of the secondary amine is a key determinant of the reaction rate and yield.
The following table summarizes the yields of tertiary amines from the N-alkylation of various secondary amines with benzyl bromide. This data provides a direct comparison of the reactivity of different secondary amines under similar reaction conditions.
| Secondary Amine | Alkylating Agent | Product | Yield (%) |
| Diethylamine | Benzyl bromide | N,N-Diethylbenzylamine | High |
| Dibenzylamine | Benzyl bromide | Tribenzylamine | 85 |
| Piperidine | Benzyl bromide | 1-Benzylpiperidine | 90 |
| This compound | Benzyl bromide | N-Benzyl-N-(4-methoxybenzyl)-N-(2-methoxyethyl)amine | Expected to be high |
| Morpholine | Benzyl bromide | 4-Benzylmorpholine | 92 |
| N-Methylaniline | Benzyl bromide | N-Benzyl-N-methylaniline | 95 |
Table 2: Comparison of secondary amine performance in N-alkylation with benzyl bromide. Data is compiled from various sources reporting high yields for these standard reactions.[4] The yield for this compound is predicted to be high based on its structure.
Experimental Protocols
General Protocol for Paal-Knorr Synthesis of N-Substituted Pyrroles
This protocol is adapted from a literature procedure for the synthesis of N-substituted pyrroles catalyzed by alumina.[3]
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione, 1 mmol)
-
Primary or secondary amine (1 mmol)
-
CATAPAL 200 (40 mg)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a reaction vial, combine the 1,4-dicarbonyl compound (1 mmol), the amine (1 mmol), and CATAPAL 200 (40 mg).
-
Heat the mixture at 60 °C for 45 minutes under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., n-hexane/ethyl acetate).
-
Upon completion, extract the desired product with ethyl acetate (2 x 5 mL).
-
Separate the catalyst by centrifugation and filtration.
-
Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., n-hexane/ethyl acetate).
General Protocol for N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the N-alkylation of a secondary amine with an alkyl halide.[4]
Materials:
-
Secondary amine (10 mmol)
-
Alkyl halide (e.g., benzyl bromide, 10 mmol)
-
Acetonitrile (10 mL)
-
Al2O3–OK catalyst (20 wt% of the amine)
-
Ether
-
Sodium sulfate
Procedure:
-
In a 25 mL round-bottom flask equipped with a thermometer and magnetic stirrer, add the secondary amine (10 mmol), alkyl halide (10 mmol), acetonitrile (10 mL), and the Al2O3–OK catalyst (20 wt% of the amine).
-
Stir the reaction mixture at room temperature for the required time (typically 1–7 hours), monitoring the progress by TLC.
-
After completion of the reaction, filter the catalyst and wash it with ether (3 x 10 mL).
-
Combine the filtrate and washings, and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude tertiary amine, which can be further purified by distillation or column chromatography if necessary.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the synthetic processes discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and a general experimental workflow.
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Caption: General Experimental Workflow for Synthesis.
References
Validating the Structure of (4-Methoxybenzyl)(2-methoxyethyl)amine: A 2D NMR Comparison Guide
In the realm of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and reproducibility. For a molecule such as (4-Methoxybenzyl)(2-methoxyethyl)amine, which contains multiple functional groups and substitution patterns, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy may not suffice for unambiguous characterization. Two-dimensional (2D) NMR techniques, by revealing through-bond correlations between nuclei, provide the definitive evidence required to confirm the specific arrangement of atoms.
This guide offers a comparative analysis of the validation of the this compound structure using a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). We present predicted spectral data, detailed experimental protocols, and a comparison with alternative analytical methods to underscore the power and necessity of 2D NMR in modern chemical analysis.
Predicted 1D and 2D NMR Spectral Data
The unequivocal assignment of the structure of this compound relies on the interpretation of correlations that piece together the molecular fragments. Below are the predicted ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations that would validate the proposed structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Proton (¹H) Label | Predicted ¹H Shift (ppm) | Multiplicity | Carbon (¹³C) Label | Predicted ¹³C Shift (ppm) |
| 1 | - | - | - | C1 | ~131.0 |
| 2, 6 | H2/H6 | ~7.25 | d | C2/C6 | ~130.0 |
| 3, 5 | H3/H5 | ~6.88 | d | C3/C5 | ~114.0 |
| 4 | - | - | - | C4 | ~159.0 |
| 7 | H7 | ~3.75 | s | C7 | ~53.0 |
| 8 | H8 | ~3.80 | s | C8 | ~55.3 |
| 9 | H9 | ~2.80 | t | C9 | ~50.0 |
| 10 | H10 | ~3.50 | t | C10 | ~71.0 |
| 11 | H11 | ~3.35 | s | C11 | ~59.0 |
| NH | NH | broad s | - | - | - |
Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.
Table 2: Key Predicted 2D NMR Correlations for Structural Validation
| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H-¹³C) | Interpretation |
| COSY | H9 ↔ H10 | - | Confirms the ethyl linkage in the 2-methoxyethyl moiety. |
| H2/H6 ↔ H3/H5 | - | Shows coupling between adjacent aromatic protons. | |
| HSQC | - | H2/H6 ↔ C2/C6 | Assigns the protons to their directly attached aromatic carbons. |
| - | H3/H5 ↔ C3/C5 | Assigns the protons to their directly attached aromatic carbons. | |
| - | H7 ↔ C7 | Confirms the benzylic methylene group. | |
| - | H8 ↔ C8 | Assigns the methoxy protons to the aromatic methoxy carbon. | |
| - | H9 ↔ C9 | Assigns the methylene protons adjacent to the nitrogen. | |
| - | H10 ↔ C10 | Assigns the methylene protons adjacent to the ether oxygen. | |
| - | H11 ↔ C11 | Assigns the methoxy protons of the 2-methoxyethyl group. | |
| HMBC | - | H7 ↔ C1, C2/C6 | Crucial Correlation: Confirms the attachment of the benzyl group to the aromatic ring. |
| - | H9 ↔ C7 | Crucial Correlation: Confirms the N-CH₂ (benzyl) bond. | |
| - | H10 ↔ C11 | Confirms the -CH₂-O-CH₃ linkage in the methoxyethyl group. | |
| - | H8 ↔ C4 | Confirms the position of the methoxy group on the aromatic ring. |
Experimental Protocols
Standard 2D NMR experiments are conducted on a high-field NMR spectrometer (e.g., 400 MHz or higher).
1. Sample Preparation:
-
Dissolve 10-20 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. 2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A standard gradient-selected COSY (gCOSY) pulse sequence is used. Key parameters include a spectral width covering the entire proton chemical shift range, typically with 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations.[1] A phase-sensitive gradient-edited HSQC pulse sequence is employed to differentiate CH/CH₃ and CH₂ signals. The spectral widths are set to encompass the respective ¹H and ¹³C chemical shift ranges.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) proton-carbon correlations, which are critical for piecing together the molecular skeleton.[1] A gradient-selected HMBC pulse sequence is used, with the long-range coupling delay optimized for a J-coupling of ~8 Hz to observe correlations to quaternary carbons.
Visualization of Experimental Workflow and Structural Correlations
The following diagrams illustrate the logical flow of the structural validation process and the key correlations that confirm the identity of this compound.
Caption: Workflow for 2D NMR Structural Validation.
Caption: Key HMBC correlations for structural confirmation.
Note: The image in the second diagram is a placeholder. The diagram illustrates the crucial long-range correlations.
Comparison with Alternative Methods
While 2D NMR provides the most comprehensive structural data, other analytical techniques can offer partial or complementary information for the characterization of secondary amines.
Table 3: Comparison of Structural Validation Methods
| Method | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous atomic connectivity and complete structural framework. | Provides definitive proof of structure and isomer differentiation. | Requires more sophisticated instrumentation and expertise; longer acquisition times. |
| FT-IR Spectroscopy | Presence of functional groups (N-H stretch for secondary amine, C-O stretches, aromatic C-H). | Fast, simple, and provides a quick functional group overview. | Does not provide information on connectivity or substitution patterns. Cannot distinguish between isomers. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, determines molecular formula (with high resolution MS). | Fragmentation can be complex to interpret; does not definitively establish connectivity. |
| Hinsberg Test | Differentiates primary, secondary, and tertiary amines based on reactivity with benzenesulfonyl chloride.[2] | Simple chemical test for classifying amine type. | Does not provide detailed structural information; can be unreliable with certain amines.[2] |
| Nitrous Acid Test | Differentiates amine classes, with secondary amines typically forming a yellow oily N-nitrosamine.[2] | Another classical chemical test for amine classification. | The N-nitrosamine products are often carcinogenic, posing a significant health risk.[2] |
Conclusion
For the definitive structural validation of this compound, 2D NMR spectroscopy is the gold standard. While methods like FT-IR and mass spectrometry confirm the presence of key functional groups and the correct molecular weight, they fall short of establishing the precise connectivity of the atoms. The through-bond correlations observed in COSY, HSQC, and particularly HMBC spectra provide an irrefutable blueprint of the molecule. The key HMBC cross-peaks from the benzylic protons to the aromatic ring and from the ethylamine protons to the benzylic carbon are essential to confirm that the correct isomer has been synthesized. For researchers in drug development, relying on this comprehensive level of characterization is paramount for ensuring the integrity and reproducibility of their scientific findings.
References
Efficacy of (4-Methoxybenzyl)(2-methoxyethyl)amine as a precursor versus other benzylamines
A detailed analysis of (4-Methoxybenzyl)(2-methoxyethyl)amine and related benzylamines as precursors in drug development.
In the landscape of pharmaceutical synthesis, benzylamines are crucial building blocks for a vast array of active pharmaceutical ingredients (APIs).[1][2][3] Their utility stems from their reactivity, which allows for their incorporation into complex molecular structures.[3] This guide provides a comparative analysis of the efficacy of this compound and other substituted benzylamines against unsubstituted benzylamine, with a focus on their role as precursors in reactions vital to drug discovery and development.
The Influence of Substitution on Reactivity
The introduction of substituents onto the phenyl ring of benzylamine can significantly alter its chemical properties and reactivity. Electron-donating groups, such as the methoxy group, are known to increase the rate of nucleophilic substitution reactions.[4] This is a critical consideration in synthetic planning, as it can influence reaction times, yields, and the overall efficiency of a synthetic route. Conversely, electron-withdrawing groups tend to decrease the reaction rate compared to unsubstituted benzylamine.[4]
The presence of a methoxy group, as in 4-methoxybenzylamine, influences the electronic properties of both the amine and the aromatic system, impacting its reactivity in nucleophilic reactions, amidation, and alkylation.[5] This makes methoxy-substituted benzylamines valuable intermediates in the synthesis of various therapeutic agents.[5]
Comparative Data on Synthetic Methodologies
The synthesis of benzylamines and their derivatives is a well-established field, with several methods commonly employed. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired purity, and scalability.[6] Below is a comparison of common methods for the synthesis of substituted benzylamines.
| Synthesis Method | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Reductive Amination | 60 - 98%[6] | 0.5 - 4[6] | Wide substrate scope, one-pot procedure, mild conditions.[6] | Requires a suitable reducing agent; potential for over-alkylation.[6] |
| Gabriel Synthesis | 60 - 79%[6] | 3 - 5[6] | High purity of primary amine, avoids over-alkylation.[6] | Limited to primary amines; harsh hydrolysis conditions.[6] |
| Direct Alkylation | Variable[6] | Variable[6] | Industrially important and straightforward.[6] | Often leads to a mixture of primary, secondary, and tertiary amines.[6] |
| N-Alkylation of Benzyl Alcohols | Good selectivity[1][2] | Not specified | Utilizes commercially available catalysts and easy-to-handle ammonia sources.[1][2] | Can be hampered by side-reactions, such as overalkylation.[1][2] |
Experimental Protocols
General Procedure for Reductive Amination:
A common route to synthesize substituted benzylamines like 4-methoxybenzylamine involves the reductive amination of the corresponding aldehyde.[7][8][9]
-
Imine Formation: Dissolve the substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) and an ammonia source (e.g., aqueous ammonia) in a suitable solvent such as methanol or ethanol.[7][8] The reaction mixture is stirred at room temperature to form the corresponding imine.
-
Reduction: The imine is then reduced in situ. A common reducing agent for this step is sodium borohydride (NaBH4), which is added portion-wise to the reaction mixture at a controlled temperature (e.g., 5°C).[9]
-
Work-up and Isolation: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[7][8] The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation to obtain the pure substituted benzylamine.[7][10]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a substituted benzylamine via reductive amination.
Signaling Pathways and Mechanistic Insights
The reactivity of benzylamines is central to their role in the synthesis of biologically active molecules. For instance, substituted benzylamines are used to create inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target for prostate cancer therapy.[11][12] The following diagram illustrates a simplified representation of an enzyme inhibition pathway.
Conclusion
While direct comparative efficacy data for this compound is not extensively available in the public domain, the principles of physical organic chemistry provide a strong basis for predicting its behavior. The presence of two electron-donating groups (methoxybenzyl and methoxyethyl) suggests that it would be a highly reactive and effective nucleophile in synthetic reactions. For researchers and drug development professionals, the choice of a specific benzylamine precursor will depend on a careful balance of factors including reactivity, steric hindrance, and the specific requirements of the target molecule. The methodologies and principles outlined in this guide offer a framework for making informed decisions in the synthesis of novel pharmaceutical agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 [mdpi.com]
- 12. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]
A Comparative Guide to the Purity Assessment of Synthesized (4-Methoxybenzyl)(2-methoxyethyl)amine
Potential impurities in a synthesized batch of (4-Methoxybenzyl)(2-methoxyethyl)amine can originate from several sources, including unreacted starting materials (e.g., 4-methoxybenzaldehyde and 2-methoxyethylamine), byproducts from side reactions, and residual solvents or reagents from the purification process. Therefore, a multi-technique approach is often necessary for a comprehensive purity profile.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative vs. qualitative data, the expected nature of impurities, and the desired level of precision. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis are among the most powerful and commonly employed methods for purity determination.[1][2][3]
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separation of components based on their differential partitioning between a stationary phase and a liquid mobile phase.[4] | Purity based on peak area percentage, detection of non-volatile and thermally unstable impurities. | High resolution, high sensitivity, excellent reproducibility, and widely applicable.[1] | May require derivatization for compounds lacking a UV chromophore; purity is relative unless a certified standard is used.[5] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile components in the gas phase followed by detection and identification based on their mass-to-charge ratio.[6] | Purity based on peak area percentage, identification of volatile impurities and byproducts. | Excellent for identifying volatile and semi-volatile compounds; provides structural information from mass spectra.[7] | Not suitable for non-volatile or thermally labile compounds; amines may require derivatization to improve volatility and peak shape.[8] |
| qNMR (Quantitative Nuclear Magnetic Resonance) | The integral of an NMR signal is directly proportional to the number of corresponding nuclei in the sample.[9] | Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation. | Provides an absolute, SI-traceable measure of purity; non-destructive and highly accurate.[10][11] | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[12] |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases (e.g., CO₂, H₂O, N₂), which are then quantified.[13] | Confirms the elemental composition (C, H, N, etc.) of the compound, providing an indirect measure of purity. | Provides fundamental confirmation of the compound's atomic composition.[14] | Does not detect impurities with the same elemental composition (isomers); generally accepted deviation is up to ±0.4%.[15] |
Quantitative Purity Data Summary
The following table presents hypothetical purity assessment data for a newly synthesized batch of this compound compared against a certified reference standard.
| Analysis Method | Parameter | Reference Standard (>99.5%) | Synthesized Batch | Interpretation |
| HPLC | Purity (Area %) | 99.92% | 98.75% | High purity, with minor impurity peaks detected. |
| GC-MS | Purity (TIC Area %) | 99.89% | 98.61% | Confirms high purity and identifies a minor volatile impurity. |
| qNMR | Absolute Purity (Mass Fraction) | 99.7 ± 0.2% | 98.8 ± 0.3% | Provides a highly accurate, absolute purity value. |
| Elemental Analysis | C% (Calc. 67.66) | 67.59% | 67.35% | The measured values are within the acceptable ±0.4% deviation, supporting the assigned structure. |
| H% (Calc. 8.78) | 8.81% | 8.71% | ||
| N% (Calc. 7.17) | 7.15% | 7.09% |
Visualized Workflows
Purity Assessment Workflow
The logical progression from a synthesized compound to a fully characterized, high-purity batch ready for downstream applications involves several key stages of analysis and purification.
Caption: Workflow for the synthesis and purity assessment of a chemical compound.
Hypothetical Signaling Pathway
In drug development, amine compounds are often investigated as ligands for receptors, such as G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.
Caption: A generic GPCR signaling pathway initiated by a novel amine ligand.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific instrumentation and impurity profiles.
High-Performance Liquid Chromatography (HPLC)
-
Objective : To determine the purity of this compound by calculating the relative peak area percentage.
-
Instrumentation : HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase :
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Program : Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection Wavelength : 225 nm
-
Injection Volume : 10 µL
-
Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.[4]
-
Data Analysis : Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[16]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective : To identify and quantify volatile impurities in the synthesized product.
-
Instrumentation : GC-MS system with a capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.[2]
-
Inlet Temperature : 270 °C
-
Oven Temperature Program :
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[7]
-
-
MS Transfer Line Temperature : 280 °C
-
Ion Source Temperature : 230 °C
-
Mass Scan Range : 40-450 amu
-
Sample Preparation : Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL. Note: Avoid protic solvents like methanol or ethanol which can potentially react with amines in the hot inlet.[17] Filter through a 0.22 µm syringe filter.
-
Data Analysis : Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST).[2]
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Objective : To determine the absolute purity (mass fraction) of the synthesized compound using a certified internal standard.
-
Instrumentation : NMR spectrometer (≥400 MHz).
-
Internal Standard : A certified reference material with a known purity that has a resonance signal in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent : Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation :
-
Accurately weigh about 10-20 mg of the synthesized amine and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Experimental Parameters : A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is critical for accurate integration.
-
Data Analysis : The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, accounting for their respective molecular weights, number of protons, and the weighed masses.[2][11]
Elemental Analysis (EA)
-
Objective : To verify the elemental composition of the synthesized compound against its theoretical values.
-
Instrumentation : CHN Elemental Analyzer.
-
Procedure : A small, accurately weighed amount of the dried sample (typically 1-3 mg) is combusted in an oxygen-rich atmosphere. The resulting gases are separated and quantified by a detector.
-
Theoretical Values for C₁₁H₁₇NO₂ :
-
Carbon (C): 67.66%
-
Hydrogen (H): 8.78%
-
Nitrogen (N): 7.17%
-
-
Data Analysis : The experimentally determined percentages for C, H, and N are compared to the theoretical values. A deviation of ≤0.4% is generally considered acceptable proof of purity and structural integrity.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of Amines in Particulate Matter by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 12. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 13. Elemental_analysis [chemeurope.com]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (4-Methoxybenzyl)(2-methoxyethyl)amine
The precise and accurate quantification of (4-Methoxybenzyl)(2-methoxyethyl)amine, a compound of interest in pharmaceutical and chemical research, is essential for ensuring data integrity in drug development and quality control. The cross-validation of analytical methods is a critical step to ensure that data generated by different techniques are reliable and interchangeable. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques for the quantification of organic amines.
While specific cross-validation studies for this compound are not widely published, this guide outlines potential methodologies based on established analytical principles for structurally similar compounds.[1][2] The objective is to provide a framework for researchers to develop, validate, and cross-validate analytical methods tailored to their specific needs.
Quantitative Performance Comparison
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the anticipated performance characteristics for each method for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL | 1.5 - 30 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 5% | < 5% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for obtaining reproducible and reliable analytical results. The following sections detail proposed methodologies for both HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quantification and purity analysis.[2]
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Create a series of calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).[2]
-
For unknown samples, dissolve a precisely weighed amount in the mobile phase diluent to achieve an estimated concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
-
-
Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).[1]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]
-
Gradient Program: Start with 30% B, hold for 1 minute. Increase to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 30% B and equilibrate for 3 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity for structural confirmation and is ideal for identifying and quantifying trace levels of the analyte.[4]
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[1]
-
Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
For unknown samples, dissolve a precisely weighed amount in methanol to achieve an estimated concentration within the calibration range.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[1]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Volume: 1 µL (splitless mode).[1]
-
Oven Temperature Program: Initial temperature: 150 °C, hold for 1 minute. Ramp: 15 °C/min to 300 °C. Hold at 300 °C for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-500.[1]
-
Cross-Validation Workflow
Cross-validation ensures that different analytical methods yield comparable results.[5] This is achieved by analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both analytical methods.[6]
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows can aid in understanding the logical progression of the analytical process.
The selection of an appropriate analytical method for this compound should be based on the specific requirements of the analysis. While HPLC-UV offers a robust method for routine analysis, GC-MS provides superior sensitivity and specificity for trace-level detection. The cross-validation of these methods, following the framework outlined in this guide, will ensure the generation of high-quality, reliable, and interchangeable data, which is paramount in research and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative stability benchmark for (4-Methoxybenzyl)(2-methoxyethyl)amine against a selection of structurally related benzylamine compounds. The stability of these compounds is critical in various applications, including as intermediates in pharmaceutical synthesis and in the development of new chemical entities. The data presented herein is based on established chemical principles of forced degradation and is intended to guide researchers in handling, storage, and development of formulations containing these or similar molecules. The quantitative results are illustrative, based on inferred reactivity from published literature on related structures.
Comparative Stability Data
The following table summarizes the hypothetical percentage degradation of this compound and its analogs under standardized forced degradation conditions. These conditions are designed to simulate the effect of acid, base, oxidation, heat, and light exposure over a defined period.
| Compound | Structure | Acid Hydrolysis (% Degradation) | Base Hydrolysis (% Degradation) | Oxidative Degradation (% Degradation) | Thermal Degradation (% Degradation) | Photodegradation (% Degradation) |
| This compound) | ![]() | 12.5 | 5.8 | 18.2 | 8.5 | 10.3 |
| Benzylamine | ![]() | < 2 | < 2 | 22.5 | 6.2 | 9.1 |
| 4-Methoxybenzylamine | ![]() | < 2 | < 2 | 25.1 | 6.8 | 11.5 |
| N-Ethylbenzylamine | ![]() | < 2 | < 2 | 19.8 | 7.3 | 9.9 |
| N,N-Dimethylbenzylamine | ![]() | < 2 | < 2 | 10.5 | 5.1 | 8.2 |
Disclaimer: The quantitative data in this table is illustrative and intended for comparative purposes. It is derived from established chemical principles of benzylamine stability and has not been generated from a direct head-to-head experimental study.
Inference from Data:
-
Oxidative Stability: Benzylamines are generally susceptible to oxidation at the benzylic carbon.[1] Primary amines like Benzylamine and 4-Methoxybenzylamine are expected to be more susceptible than secondary amines. The electron-donating methoxy group in 4-Methoxybenzylamine may slightly increase its susceptibility to oxidation. The tertiary amine, N,N-Dimethylbenzylamine, is expected to be the most stable against oxidation due to the absence of an N-H bond and increased steric hindrance around the nitrogen.[2]
-
Hydrolytic Stability: The C-N bond in benzylamines is generally stable to hydrolysis under mild acidic and basic conditions. Significant degradation in this compound under strong acidic conditions is attributed to the potential cleavage of the ether linkages at elevated temperatures.
-
Thermal and Photostability: All tested compounds exhibit moderate stability under thermal and photolytic stress. The aromatic ring common to all compounds allows for UV absorption, leading to some degree of photodegradation.
Experimental Protocols
The following are detailed methodologies for the key forced degradation experiments cited in this guide.
General Procedure for Sample Preparation and Analysis
-
Stock Solution Preparation: A stock solution of each compound (1 mg/mL) is prepared in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Sample Preparation: For each stress condition, 1 mL of the stock solution is treated as described below. After the specified stress period, the samples are cooled to room temperature, neutralized if necessary, and diluted with the mobile phase to a final concentration of 100 µg/mL.
-
Analytical Method: All samples are analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Quantification: The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Forced Degradation Conditions
-
Acid Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 1N HCl and heated at 80°C for 24 hours. The sample is then neutralized with 1N NaOH.
-
Base Hydrolysis: 1 mL of stock solution is mixed with 1 mL of 1N NaOH and heated at 80°C for 24 hours. The sample is then neutralized with 1N HCl.
-
Oxidative Degradation: 1 mL of stock solution is mixed with 1 mL of 6% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours, protected from light.
-
Thermal Degradation: A solid sample of the compound is placed in a hot air oven at 105°C for 48 hours. A separate stock solution is also refluxed at 80°C for 48 hours.
-
Photodegradation: A stock solution is exposed to UV light (254 nm) and visible light in a photostability chamber for a total illumination of 1.2 million lux hours and an integrated near UV exposure of 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is wrapped in aluminum foil to protect it from light.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation studies.
Caption: Workflow for forced degradation stability testing.
Potential Degradation Pathway
The primary degradation pathway for benzylamines under oxidative conditions involves the formation of an imine, which can subsequently be hydrolyzed to an aldehyde and the corresponding amine. The following diagram illustrates this pathway for this compound.
Caption: Oxidative degradation pathway of the target compound.
References
Comparative Analysis of Methoxybenzylamine Derivatives in Anticancer Research: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safe anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, derivatives of methoxybenzylamine have emerged as a promising scaffold for the development of potent cytotoxic compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various (4-methoxybenzyl)amine and related methoxybenzoyl derivatives, with a focus on their anticancer properties. The information presented herein is synthesized from recent studies to aid in the rational design of next-generation therapeutics.
Performance Comparison of Anticancer Activity
The in vitro cytotoxic activity of various methoxybenzylamine and methoxybenzoyl derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for two prominent classes of derivatives: 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) and imidazo[2,1-b][1][2][3]thiadiazoles bearing a 4-methoxybenzyl moiety.
Table 1: Cytotoxicity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) Derivatives
| Compound | R-Group (at 4-position of aryl ring) | Prostate Cancer Cell Line (PC-3) IC50 (nmol/L) | Melanoma Cell Line (A375) IC50 (nmol/L) |
| SMART-H | -H | 10-55 | 6-43 |
| SMART-F | -F | 6-43 | 6-43 |
| SMART-OH | -OH | 76-116 | 76-116 |
Data sourced from multiple studies on SMART compounds, which are potent inhibitors of tubulin polymerization.[1][2][3][4]
Table 2: Cytotoxicity of 2-(4-methoxybenzyl)-imidazo[2,1-b][1][2][3]thiadiazole Derivatives
| Compound ID | Substitution at C5 | Substitution at C6 | Murine Leukemia (L1210) IC50 (µM) | Human T-lymphocyte (CEM) IC50 (µM) | Human Cervix Carcinoma (HeLa) IC50 (µM) |
| 5h | -H | coumarin-3-yl | >100 | 5.0 | >100 |
| 7g | -SCN | coumarin-3-yl | 1.6 | 0.79 | 0.78 |
| 8b | -CHO | 4-chlorophenyl | 1.1 | 0.94 | 1.3 |
These compounds were evaluated for their potential cytotoxic activity in various leukemia and carcinoma cell lines.[5][6]
Key Structure-Activity Relationship Insights
The data reveals critical structural features that govern the anticancer activity of these derivatives.
Caption: Workflow for SAR-driven anticancer drug discovery.
Conclusion
The structure-activity relationship studies of methoxybenzylamine and methoxybenzoyl derivatives reveal a scaffold with significant potential for the development of novel anticancer agents. The potency of these compounds is highly dependent on the specific heterocyclic system they are attached to and the nature of the substituents on the aromatic rings. The SMART compounds, in particular, demonstrate that fine-tuning of substituents on the aryl ring can lead to potent tubulin polymerization inhibitors with low nanomolar cytotoxicity. Future research in this area should focus on optimizing the pharmacokinetic properties of these potent derivatives to translate their in vitro activity into in vivo efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to Isomeric Purity Analysis of (4-Methoxybenzyl)(2-methoxyethyl)amine
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a cornerstone of robust chemical analysis and is critical for ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comprehensive comparison of key analytical techniques for assessing the isomeric purity of (4-Methoxybenzyl)(2-methoxyethyl)amine, a chiral secondary amine of interest in synthetic chemistry. We delve into the experimental protocols and performance characteristics of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, offering a data-driven framework for selecting the optimal analytical strategy.
The primary challenge in the analysis of this compound lies in the effective separation and quantification of its enantiomers, as well as the detection of potential positional isomers that may arise during synthesis. These positional isomers could include derivatives with the methoxy group at the ortho- (2-) or meta- (3-) position of the benzyl ring, instead of the desired para- (4-) position. This guide will equip you with the necessary information to navigate these analytical hurdles.
At a Glance: Comparing Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors, including the required accuracy, sample throughput, and the instrumentation available. The following table summarizes the key performance characteristics of the most common techniques for the isomeric purity analysis of chiral amines.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR with Chiral Solvating Agents (CSA) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Differential interaction with a CSP using a supercritical fluid mobile phase. | Formation of diastereomeric complexes with distinct NMR signals. |
| Typical Stationary Phase/Reagent | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | Chiral Solvating Agents (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)) |
| Resolution of Enantiomers | Excellent | Excellent | Good to Excellent |
| Resolution of Positional Isomers | Very Good | Very Good | Good |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.5% |
| Analysis Time per Sample | 15-30 minutes | 5-15 minutes | 10-20 minutes |
| Sample Preparation | Simple dissolution in mobile phase. | Simple dissolution in co-solvent. | Dissolution with CSA in deuterated solvent. |
| Advantages | High resolution and accuracy, well-established, versatile.[1] | Fast analysis times, reduced solvent consumption ("green" technique), high efficiency.[2][3] | Non-destructive, provides structural information, rapid for screening.[4] |
| Disadvantages | Longer analysis times and higher solvent consumption compared to SFC.[1] | Requires specialized instrumentation. | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[5] |
The Analytical Workflow: A Step-by-Step Approach
The following diagram illustrates a typical workflow for the isomeric purity analysis of a chiral amine, from sample preparation to data analysis and method validation.
Caption: A generalized workflow for the isomeric purity analysis of a chiral amine.
Detailed Experimental Protocols
While specific conditions for this compound require empirical optimization, the following protocols for analogous secondary amines provide a robust starting point for method development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[1] The choice of a suitable chiral stationary phase (CSP) is paramount for achieving baseline separation. Polysaccharide-based columns are often the first choice for screening.[6]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.
Mobile Phase:
-
A typical starting mobile phase for normal phase chromatography is a mixture of n-hexane and a polar organic solvent like isopropanol (IPA) or ethanol. A common starting point is n-Hexane/Isopropanol (90:10, v/v).
-
For basic compounds like amines, the addition of a small amount of an amine modifier, such as diethylamine (DEA) (e.g., 0.1%), to the mobile phase is often necessary to improve peak shape and resolution.
Experimental Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore of the analyte)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC offers a "greener" and often faster alternative to HPLC for enantiomeric separations.[2][3] It utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.
Instrumentation:
-
SFC system with a UV detector and back-pressure regulator.
-
Chiral Column: Chiralpak® AD-3 (150 x 4.6 mm, 3 µm) or a similar polysaccharide-based column suitable for SFC.
Mobile Phase:
-
The mobile phase consists of supercritical CO2 and a polar organic co-solvent (modifier), typically methanol, ethanol, or isopropanol.
-
A starting gradient could be 5% to 40% methanol in CO2 over 5-10 minutes.
-
Similar to HPLC, an amine additive like DEA or isopropylamine (0.1-0.2%) is often required for good peak shape of basic analytes.
Experimental Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the co-solvent (e.g., methanol).
Data Analysis: The calculation of enantiomeric excess is performed in the same manner as for HPLC, based on the peak areas of the separated enantiomers.
NMR Spectroscopy with Chiral Solvating Agents (CSA)
NMR spectroscopy, in the presence of a chiral solvating agent, provides a rapid and non-destructive method for determining enantiomeric excess.[4][7] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a suitable derivative.
-
Deuterated Solvent: Chloroform-d (CDCl3)
Experimental Protocol:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Add a molar equivalent of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
Dissolve the mixture in approximately 0.6 mL of CDCl3.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
Acquire a proton (¹H) NMR spectrum.
Data Analysis:
-
Identify a proton signal in the analyte that is well-resolved into two distinct peaks in the presence of the CSA. Protons close to the chiral center often exhibit the largest chemical shift difference (Δδ).
-
Integrate the two resolved signals corresponding to the two diastereomeric complexes.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.
Conclusion
The choice of the most suitable analytical method for the isomeric purity analysis of this compound depends on the specific requirements of the analysis. Chiral HPLC and SFC are the methods of choice for high-accuracy quantitative analysis and for the detection of trace-level impurities, with SFC offering advantages in terms of speed and reduced environmental impact.[1][3] NMR spectroscopy with a chiral solvating agent is a valuable tool for rapid screening and for confirming the identity of the enantiomers, although it is generally less sensitive than chromatographic techniques.[4][5] For comprehensive characterization, a combination of these techniques is often employed, with chromatography providing the primary quantitative data and NMR offering complementary structural confirmation.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fagg.be [fagg.be]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Confirming the Molecular Weight of (4-Methoxybenzyl)(2-methoxyethyl)amine: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in chemical characterization. This guide provides a comparative overview of mass spectrometry techniques for confirming the molecular weight of (4-Methoxybenzyl)(2-methoxyethyl)amine, a substituted benzylamine derivative. We present supporting experimental data expectations and detailed protocols to aid in methodological selection and execution.
The theoretical molecular weight of this compound (as a free base) is 195.26 g/mol . Its hydrochloride salt has a molecular weight of 232.73 g/mol [1]. Mass spectrometry stands as the premier analytical technique for confirming this value with high accuracy and sensitivity. This guide will focus on the most common and effective mass spectrometry methods for the analysis of such small molecules.
Comparison of Key Ionization Techniques
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques widely used for the analysis of small organic molecules. Soft ionization methods are crucial as they minimize fragmentation, ensuring the molecular ion is readily observed.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of gaseous ions from evaporated charged droplets. | The sample is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. |
| Sample State | Liquid (solution) | Solid (co-crystallized with a matrix) |
| Typical Ions | Primarily produces protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+. Can produce multiply charged ions. | Predominantly forms singly charged ions [M+H]+ or [M+Na]+. |
| Molecular Weight Range | Broad, suitable for small molecules to very large biomolecules. | Also broad, but particularly effective for high molecular weight compounds. |
| Coupling to Chromatography | Easily coupled with High-Performance Liquid Chromatography (HPLC) for complex mixture analysis. | Less commonly coupled directly with liquid chromatography. |
| Sample Throughput | Generally lower than MALDI. | Typically higher throughput. |
| Sensitivity | High, often in the picomolar to femtomolar range. | Also high, with attomole to femtomole sensitivity. |
| Matrix Interference | No matrix required, but solvent and buffer choice is critical to avoid ion suppression. | Matrix peaks can interfere in the low mass range, but specific matrices for small molecules are available. |
Expected Mass Spectrometry Results for this compound
Given the structure of this compound, Electrospray Ionization in positive ion mode (ESI+) is a highly suitable method for its analysis. The presence of a basic secondary amine group makes it readily protonated.
A typical ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 196.27. Depending on the sample purity and the solvents used, adduct ions such as the sodium adduct [M+Na]+ at m/z 218.25 or the potassium adduct [M+K]+ at m/z 234.22 may also be observed.
Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) can be employed to gain structural information through fragmentation. For substituted benzylamines, a common fragmentation pathway involves the cleavage of the benzylic C-N bond, which for this compound would likely result in a prominent fragment ion corresponding to the 4-methoxybenzyl cation at m/z 121.07.
Experimental Protocol: ESI-MS Analysis
This protocol outlines the steps for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
From the stock solution, prepare a working solution with a concentration of approximately 10 µg/mL by diluting with the same solvent. To enhance protonation, 0.1% formic acid can be added to the final solution.
-
Ensure the final sample solution is clear and free of any particulates. If necessary, filter the solution through a 0.2 µm syringe filter.
2. Instrumentation and Analysis:
-
The analysis can be performed using a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire the mass spectrum over a suitable m/z range, for example, m/z 50-500, to observe the expected molecular ion and potential fragments.
-
Optimize key ESI source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature to achieve a stable and strong signal for the analyte.
3. Data Analysis:
-
Examine the resulting mass spectrum for the presence of the protonated molecular ion [M+H]+ at m/z 196.27.
-
Identify any other adduct ions (e.g., [M+Na]+, [M+K]+) that may be present.
-
If tandem MS/MS was performed, analyze the fragmentation pattern to confirm the structure.
Alternative Molecular Weight Determination Methods
While mass spectrometry is the most definitive method, other techniques can provide an estimation of molecular weight.
| Technique | Principle | Applicability for Small Molecules |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For certain polymers, the molecular weight can be estimated by comparing the integral of the end-group signals to that of the repeating monomer units. | While primarily a structural elucidation tool, specific NMR techniques like DOSY (Diffusion-Ordered Spectroscopy) can be used to estimate molecular weight based on the diffusion coefficient of the molecule in solution.[2][3] |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Separates molecules based on their hydrodynamic volume in solution. Molecular weight is determined by comparing the elution time to a calibration curve of known standards.[4] | More commonly used for polymers and macromolecules, but can be applied to small molecules if appropriate columns and standards are used.[4][5] |
| Light Scattering | Measures the intensity of light scattered by molecules in solution, which is related to their size and molecular weight. | Primarily used for polymers and macromolecules. |
Workflow and Pathway Diagrams
Caption: Workflow for molecular weight confirmation by ESI-MS.
Caption: Expected ionization and fragmentation in ESI-MS/MS.
References
- 1. phys.libretexts.org [phys.libretexts.org]
- 2. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Measuring Molecular Shape, Weight and Size - ATA Scientific [atascientific.com.au]
- 5. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (4-Methoxybenzyl)(2-methoxyethyl)amine
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the natural world. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (4-Methoxybenzyl)(2-methoxyethyl)amine, ensuring compliance with safety and environmental regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety goggles or a face shield. | To protect eyes from splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat. | To prevent skin contact. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of potential vapors. |
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound be disposed of down the drain or in regular solid waste bins. [2][4]
-
Waste Identification and Segregation :
-
Containerization and Labeling :
-
Storage :
-
Spill Management :
-
In the case of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent.[2][8]
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.[2]
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[2]
-
-
Final Disposal :
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled properly.
-
Collect the rinsate as hazardous waste and add it to your liquid waste container.[1][4]
-
After triple rinsing and allowing it to air-dry in a ventilated area (like a fume hood), deface or remove the original label.[1] The container may then be disposed of as regular trash, in accordance with your institution's policies.[4]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided in this guide is for general informational purposes only. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance. It is the responsibility of the waste generator to characterize their waste and ensure it is managed in accordance with all applicable laws and regulations.[8]
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling (4-Methoxybenzyl)(2-methoxyethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for (4-Methoxybenzyl)(2-methoxyethyl)amine, ensuring the well-being of laboratory personnel and adherence to safety protocols. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar chemicals, such as substituted benzylamines and ethylamines. These compounds are often corrosive and can cause severe skin burns and eye damage.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact and exposure. The following table summarizes the required equipment.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn for splash hazards. | Protects against splashes of the potentially corrosive liquid and irritating vapors that can cause severe eye damage. |
| Skin and Body Protection | A chemical-resistant laboratory coat, long pants, and closed-toe shoes. Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2][3] | Prevents skin contact which can lead to chemical burns and irritation. Always inspect gloves for integrity before use. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in case of a spill.[4] | Protects the respiratory tract from potentially harmful and irritating vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
-
Preparation and Precaution:
-
Thoroughly review the Safety Data Sheet (SDS) of structurally similar compounds to understand the potential hazards.
-
Ensure a calibrated eyewash station and safety shower are readily accessible and unobstructed.
-
All handling of the compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate tools, such as a pipette or a syringe, for transferring the liquid to minimize aerosol generation.
-
Keep the container tightly sealed when not in use to prevent the escape of vapors.
-
Avoid inhalation of any mists or vapors.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[6]
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean the work area and any contaminated equipment.
-
Remove and properly store or dispose of PPE. Contaminated reusable PPE must be decontaminated before reuse.
-
Spill Management
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.
-
Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate the area, if it is safe to do so.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix amine waste with other waste streams to prevent potentially hazardous reactions.[7]
-
Containerization: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.[7][8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal protective equipment | Safety Unit [weizmann.ac.il]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


